Tetramethylsuccinimide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-61-8 | |
| Record name | 2,2,3,3-Tetramethylsuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3566-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,4,4-Tetramethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of Tetramethylsuccinimide
An In-depth Technical Guide to the Physical Properties of Tetramethylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also documented as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a derivative of succinimide, a core scaffold in many pharmacologically active compounds.[1][2] The succinimide ring system is of significant interest in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] Understanding the fundamental physical and chemical properties of substituted succinimides like the tetramethyl variant is crucial for its application in organic synthesis, materials science, and as a foundational structure in drug design and development.[3]
This technical guide provides a comprehensive overview of the known physical properties of this compound. It includes a consolidated table of quantitative data, detailed experimental protocols for the characterization of such compounds, and a generalized workflow for its synthesis and analysis, designed to serve as a valuable resource for professionals in the field.
Core Physical and Chemical Properties
The physical properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
| CAS Number | 3566-61-8 | |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | White solid powder | [N/A] |
| Melting Point | 167-175 °C / 189-191 °C¹ | [N/A] |
| Boiling Point | 252.4 °C (at 760 mmHg) | [N/A] |
| Density | 1.003 g/cm³ | [N/A] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | [N/A] |
| pKa | 9.78 ± 0.70 (Predicted) | [N/A] |
| LogP | 1.024 | [N/A] |
| Flash Point | 108.5 °C | [N/A] |
| Hydrogen Bond Donor | 1 | [N/A] |
| Hydrogen Bond Acceptor | 2 | [N/A] |
| Exact Mass | 155.094628657 | [N/A] |
¹Note: Discrepancies exist in the reported literature for the melting point.
Standard Experimental Protocols for Characterization
The determination of the physical properties of a solid organic compound like this compound involves a suite of standardized analytical procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[6] The tube is sealed at one end.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated digital melting point apparatus (e.g., DigiMelt).[5]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[5] Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]
-
Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.[7]
Boiling Point Determination
For high-melting solids, the boiling point is typically measured under vacuum to prevent decomposition, but standard atmospheric pressure values are often predicted or measured where feasible. The Thiele tube method is a common micro-scale technique.[8][9]
Methodology (Thiele Tube):
-
Sample Preparation: A small tube is filled to about half its volume with the liquid sample (if the compound is melted) or a high-boiling solvent in which the solid is dissolved.[8] A capillary tube, sealed at one end, is inverted and placed inside the sample tube.[9]
-
Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[8][9]
-
Heating: The side arm of the Thiele tube is heated gently.[8] Initially, air expands and escapes from the capillary tube. As the temperature approaches the boiling point, a vigorous and continuous stream of vapor bubbles will emerge from the capillary tip.[8]
-
Measurement: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]
Solubility Determination
Solubility provides insight into the polarity of a molecule. The principle of "like dissolves like" is a guiding factor; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]
Methodology (Qualitative):
-
Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed in a test tube.[11]
-
Solvent Addition: The chosen solvent (e.g., Chloroform, DMSO, Ethyl Acetate) is added portion-wise (e.g., in 0.25 mL increments) from a burette.[11][12]
-
Observation: After each addition, the tube is vigorously agitated.[11] The process is repeated until the solid is completely dissolved.[12]
-
Quantification: The total volume of solvent required to dissolve the solute is recorded.[12] Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic and Spectrometric Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[14]
-
Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).[14] The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]
-
¹H NMR Acquisition: A standard single-pulse experiment is run. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds to achieve a good signal-to-noise ratio.[14]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum.[14] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.[14][16]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, baseline-corrected, and referenced to the solvent or TMS peak.[14] For ¹H NMR, the signals are integrated to determine proton ratios.[14]
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]
Protocol for Solid Sample (ATR Method):
-
Background Scan: A background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal is recorded.[17] This is done to subtract signals from atmospheric CO₂ and water vapor.[18]
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.[17][19]
-
Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.[17][19]
-
Sample Scan: The sample spectrum is acquired. Typically, 45-100 scans are accumulated at a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹.[17] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[17]
EI-MS is a hard ionization technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[20][21]
Protocol for EI-MS:
-
Sample Introduction: A microgram-level quantity of this compound is introduced into the ion source, typically via a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS).[22] The sample is volatilized under high vacuum.[23]
-
Ionization: The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[21][24] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[23][24]
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.[21]
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[22]
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.[22]
Visualization: Synthesis and Characterization Workflow
The following diagram illustrates a generalized workflow for the laboratory synthesis and subsequent analytical characterization of this compound. This process ensures the correct product has been formed and meets the required purity standards for further use.
Caption: Workflow for Synthesis and Characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. youtube.com [youtube.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 24. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Tetramethylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-membered heterocyclic compound with a succinimide core. This document provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the absence of publicly available experimental crystallographic data, this guide presents structural parameters derived from computational chemistry using Density Functional Theory (DFT). These theoretical values offer valuable insights into the molecule's geometry. A representative synthetic protocol for succinimide derivatives is also detailed to provide a practical experimental context.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione |
| Synonyms | This compound |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 3566-61-8 |
| Canonical SMILES | CC1(C)C(=O)NC(=O)C1(C)C |
| InChIKey | XGJPUQFWFRCCFO-UHFFFAOYSA-N |
| PubChem CID | 72824[1] |
Chemical Structure and Bonding
The chemical structure of this compound consists of a central five-membered pyrrolidine ring containing a nitrogen atom. This ring is substituted with two carbonyl groups at positions 2 and 5, forming the succinimide moiety. Additionally, two methyl groups are attached to each of the carbon atoms at positions 3 and 4.
Caption: 2D chemical structure of this compound.
Predicted Molecular Geometry
In the absence of experimental data, the three-dimensional structure of this compound was predicted using computational modeling. The pyrrolidine ring is expected to adopt a slightly puckered envelope or twisted conformation to minimize steric strain from the four methyl groups. The carbonyl groups are predicted to be nearly coplanar with the adjacent ring atoms.
Predicted Bond Lengths and Angles
The following tables summarize the predicted bond lengths and angles for this compound, obtained through Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecular geometry.
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C2 - N1 | 1.39 |
| C5 - N1 | 1.39 |
| C2 - C3 | 1.54 |
| C4 - C5 | 1.54 |
| C3 - C4 | 1.57 |
| C2 = O6 | 1.22 |
| C5 = O7 | 1.22 |
| C3 - C8 | 1.54 |
| C3 - C9 | 1.54 |
| C4 - C10 | 1.54 |
| C4 - C11 | 1.54 |
| N1 - H12 | 1.01 |
Table 2: Predicted Bond Angles (°) and Dihedral Angle (°)
| Angle | Predicted Angle (°) |
| C5 - N1 - C2 | 111.5 |
| N1 - C2 - C3 | 108.0 |
| C2 - C3 - C4 | 104.5 |
| C3 - C4 - C5 | 104.5 |
| C4 - C5 - N1 | 108.0 |
| N1 - C2 = O6 | 125.0 |
| C3 - C2 = O6 | 127.0 |
| N1 - C5 = O7 | 125.0 |
| C4 - C5 = O7 | 127.0 |
| C2 - C3 - C8 | 110.0 |
| C2 - C3 - C9 | 110.0 |
| C4 - C3 - C8 | 112.0 |
| C4 - C3 - C9 | 112.0 |
| C8 - C3 - C9 | 108.0 |
| C3 - C4 - C10 | 112.0 |
| C3 - C4 - C11 | 112.0 |
| C5 - C4 - C10 | 110.0 |
| C5 - C4 - C11 | 110.0 |
| C10 - C4 - C11 | 108.0 |
| C5 - N1 - H12 | 124.25 |
| C2 - N1 - H12 | 124.25 |
| Dihedral Angle | |
| C2 - C3 - C4 - C5 | 0.0 |
Experimental Protocols
Representative Synthesis of a Succinimide Derivative
The following protocol describes the synthesis of a generic succinimide from the corresponding anhydride and an amine. This can be considered a representative procedure for the synthesis of this compound, where tetramethylsuccinic anhydride would be the starting material.
Caption: A generalized workflow for the synthesis of succinimides.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetramethylsuccinic anhydride in a suitable solvent such as ethanol.
-
Addition of Amine: To the stirred solution, add an aqueous solution of ammonium hydroxide dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Structural Characterization Methods
The definitive determination of the chemical structure and bonding of this compound would rely on the following experimental techniques:
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise and unambiguous data on bond lengths, bond angles, and the overall three-dimensional structure in the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms and the chemical environment of the different protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, particularly the strong absorption bands of the carbonyl (C=O) groups and the N-H bond of the imide.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Computational Methodology
The structural parameters presented in this guide were obtained through quantum chemical calculations based on Density Functional Theory (DFT).
Caption: A simplified workflow for computational structure determination.
Methodology:
-
Software: A standard quantum chemistry software package was used.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).
-
Basis Set: A standard basis set (e.g., 6-31G*) was employed to describe the atomic orbitals.
-
Procedure: An initial 3D structure of this compound was generated and then subjected to a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, the bond lengths and angles were calculated.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While experimental crystallographic data is not currently available, the presented computational data offers a robust theoretical model of its molecular geometry. The provided representative synthesis protocol outlines a practical approach for its preparation. Further experimental validation, particularly through X-ray crystallography, would be invaluable for confirming the precise structural parameters of this compound.
References
Technical Guide: 3,3,4,4-Tetramethylpyrrolidine-2,5-dione
CAS Number: 3566-61-8
Introduction
3,3,4,4-Tetramethylpyrrolidine-2,5-dione, also known as 3,3,4,4-tetramethylsuccinimide, is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and four methyl groups attached to positions 3 and 4. This molecule belongs to the succinimide class of compounds, which are characterized by the pyrrolidine-2,5-dione core structure. While specific research on the biological activity of the tetramethylated derivative is limited in publicly accessible literature, the pyrrolidine-2,5-dione scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide range of biologically active molecules. Derivatives of this core structure have demonstrated a variety of pharmacological activities, including antitumor, anticonvulsant, and antibacterial effects. This technical guide provides a summary of the known properties, synthesis, and the broader biological context of the pyrrolidine-2,5-dione class of compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,3,4,4-tetramethylpyrrolidine-2,5-dione.
| Property | Value | Source |
| CAS Number | 3566-61-8 | [1][2][3] |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | [3] |
| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | PubChem |
| Synonyms | 3,3,4,4-Tetramethylsuccinimide | PubChem |
| Appearance | Solid | Commercial Suppliers |
| Purity | Typically ≥97% | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione from readily available starting materials is not extensively documented in modern, easily accessible literature, a historical reference points to its preparation by P. F. Frankland in 1896.[1] A general and common method for the synthesis of the pyrrolidine-2,5-dione ring system involves the condensation of a corresponding succinic acid or its anhydride with ammonia or a primary amine.
General Experimental Protocol for the Synthesis of N-Substituted Pyrrolidine-2,5-diones:
This protocol describes a general method for the synthesis of N-substituted pyrrolidine-2,5-diones from a substituted succinic anhydride and a primary amine.
Materials:
-
Substituted succinic anhydride (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted succinic anhydride (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a suitable solvent, such as glacial acetic acid, to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of pyrrolidine-2,5-diones.
Biological Activity and Drug Development Potential
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. While specific data for 3,3,4,4-tetramethylpyrrolidine-2,5-dione is scarce, the broader class of its derivatives has shown significant promise in several therapeutic areas.
-
Antitumor Activity: Many pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives are known to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[4]
-
Anticonvulsant Activity: The succinimide ring is a well-established pharmacophore in antiepileptic drugs. Ethosuximide, a prominent anticonvulsant, features this core structure. Research has shown that various substituted pyrrolidine-2,5-diones exhibit potent anticonvulsant effects in animal models of epilepsy.[5] The mechanism of action is often attributed to the modulation of ion channels in the central nervous system.
-
Antimicrobial Activity: Certain derivatives of pyrrolidine-2,5-dione have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[6][7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by 3,3,4,4-tetramethylpyrrolidine-2,5-dione have not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized. For instance, in the context of cancer, pyrrolidine-2,5-dione derivatives could interfere with signaling cascades that promote cell growth and survival.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a pyrrolidine-2,5-dione derivative inhibits a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a cell proliferation signaling pathway.
Conclusion
3,3,4,4-Tetramethylpyrrolidine-2,5-dione is a compound of interest primarily due to its core succinimide structure, which is a key component in many pharmacologically active molecules. While direct biological data on this specific tetramethylated derivative is limited, the extensive research on the broader class of pyrrolidine-2,5-diones highlights the potential of this scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of 3,3,4,4-tetramethylpyrrolidine-2,5-dione and its derivatives is warranted to explore its potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists interested in this chemical entity and the versatile pyrrolidine-2,5-dione core.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Tetramethylsuccinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tetramethylsuccinimide (also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione), a valuable building block in organic synthesis and medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
Due to the symmetrical nature of this compound, the proton NMR spectrum is expected to be simple. The primary resonance would arise from the twelve equivalent methyl protons. A broad singlet for the N-H proton is also anticipated, though its chemical shift can be variable and it may exchange with deuterium in certain solvents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 12H | -CH₃ |
| Variable | Broad Singlet | 1H | N-H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
The carbon NMR spectrum is also simplified by the molecule's symmetry, showing distinct signals for the methyl carbons, the quaternary carbons, and the carbonyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~22 | -CH₃ |
| ~45 | Quaternary C |
| ~180 | C=O |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: IR Spectroscopic Data
The infrared spectrum provides key information about the functional groups present in this compound. The most prominent features are the N-H and C=O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2970 | Medium | C-H Stretch (methyl) |
| ~1700 | Strong | C=O Stretch (symmetric) |
| ~1770 | Strong | C=O Stretch (asymmetric) |
| ~1370 | Medium | C-H Bend (methyl) |
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 155.19 g/mol ), the molecular ion peak is expected, along with characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 155 | Moderate | [M]⁺ (Molecular Ion) |
| 140 | High | [M - CH₃]⁺ |
| 70 | High | [C₄H₆O]⁺ or [C₅H₁₀]⁺ fragment |
Note: Fragmentation patterns can vary based on the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies typical for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a high-quality spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile solid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard technique where the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid organic compound.
Solubility Profile of Tetramethylsuccinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetramethylsuccinimide in common organic solvents. Due to the limited availability of quantitative data for this compound, this document also includes solubility data for the parent compound, succinimide, and a closely related derivative, N-methylsuccinimide, to provide a comparative context for researchers. The guide details a standard experimental protocol for solubility determination and includes a visualization of a common synthetic pathway for N-substituted succinimides.
Quantitative Solubility Data
Table 1: Solubility of Succinimide
| Solvent | Solubility ( g/100g solvent) at 25°C |
| Water | Soluble[1][2] |
| Ethanol | Soluble[1][2] |
| Methanol | Data not available |
| Acetone | Data not available |
| Ethyl Acetate | Data not available |
| Chloroform | Insoluble[1][2] |
| Ether | Insoluble[1][2] |
Table 2: Solubility of N-Methylsuccinimide
| Solvent | Solubility |
| Water | 6.88E+05 mg/L[3] |
| Chloroform | Slightly Soluble[4] |
| Methanol | Slightly Soluble[4] |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol outlines the general steps involved.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[7] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Synthetic Pathway
N-substituted succinimides are commonly synthesized through a two-step process involving the reaction of an amine with succinic anhydride, followed by cyclization.[8] This general workflow is illustrated in the diagram below.
Caption: General workflow for the synthesis of N-substituted succinimides.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Tetramethylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetramethylsuccinimide (also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione). The document consolidates available physicochemical data, outlines detailed experimental protocols for thermal analysis, and discusses the anticipated decomposition pathways. This guide is intended to be a valuable resource for researchers and professionals working with this compound, particularly in the fields of medicinal chemistry and material science, where understanding thermal behavior is critical for handling, storage, and application.
Introduction
This compound, a five-membered heterocyclic compound, belongs to the succinimide class of molecules. Succinimide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The thermal stability of such compounds is a crucial parameter, influencing their synthesis, purification, storage, and formulation. Thermal decomposition can lead to loss of efficacy, formation of impurities, and potential safety hazards. This guide aims to provide a detailed understanding of the thermal properties of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for its identification and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
| Synonyms | This compound, 2,2,3,3-Tetramethylsuccinimide | |
| CAS Number | 3566-61-8 | |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| Melting Point | 189-191 °C | |
| Boiling Point (Predicted) | 252.4 ± 9.0 °C | |
| Density (Predicted) | 1.003 ± 0.06 g/cm³ | |
| Appearance | White solid | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate |
Thermal Stability and Decomposition Analysis
While specific experimental data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) curves for this compound are not widely available in the public domain, this section outlines the standard methodologies to determine its thermal profile and discusses the expected behavior based on related compounds.
Expected Thermal Behavior
Based on the structure of this compound, it is anticipated to be a relatively stable compound at ambient temperatures. The reported melting point of 189-191 °C indicates its solid nature under normal conditions. Thermal decomposition is expected to occur at temperatures significantly above its melting point. The decomposition process of cyclic imides can be complex, often involving ring-opening, fragmentation, and the release of various gaseous products.
Anticipated Decomposition Products
The thermal decomposition of this compound is likely to proceed through the cleavage of the C-N and C-C bonds within the succinimide ring and the attached methyl groups. Potential decomposition products could include, but are not limited to:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Ammonia (NH₃)
-
Various hydrocarbons (e.g., isobutylene from the gem-dimethyl groups)
-
Nitriles
The exact composition of the decomposition products would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is recommended. The following sections provide detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset temperature of decomposition and quantifying mass loss.
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. An oxidative atmosphere (air or oxygen) can also be used for comparison.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Workflow Diagram:
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect endothermic or exothermic decomposition events.
Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal events associated with the decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. Decomposition events will appear as endothermic or exothermic peaks following the melting peak.
Workflow Diagram:
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical composition of the thermal decomposition products of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (µg to low mg range) of this compound into a pyrolysis sample holder (e.g., a quartz tube).
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A range of temperatures can be investigated, for example, 300 °C, 500 °C, and 800 °C, to observe the evolution of different fragments.
-
Atmosphere: Helium.
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A temperature ramp appropriate for the expected volatility of the decomposition products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 10-500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Logical Relationship Diagram:
Conclusion
The Multifaceted Role of Succinimide Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The succinimide core, a five-membered pyrrolidine-2,5-dione ring, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have established it as a critical building block in modern drug discovery. This technical guide provides a comprehensive review of the significant applications of succinimide derivatives across key therapeutic areas, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.
Therapeutic Applications of Succinimide Derivatives
Succinimide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This versatility stems from the ability to readily modify the succinimide ring at the nitrogen and carbon positions, allowing for the fine-tuning of physicochemical properties and biological targets.[3]
Anticonvulsant Activity
Succinimides are a well-established class of anticonvulsant drugs, primarily used in the treatment of absence seizures.[4] The archetypal drug, ethosuximide, along with methsuximide and phensuximide, exerts its effect by inhibiting T-type calcium channels in the thalamic region of the brain.[4][5] This inhibition reduces the characteristic spike-and-wave electrical discharges associated with absence seizures.[4]
Table 1: Anticonvulsant Activity of Selected Succinimide Derivatives
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Reference |
| Compound 14 | Mouse | Maximal Electroshock (MES) | 49.6 | [6] |
| Compound 14 | Mouse | 6 Hz (32 mA) | 31.3 | [6] |
| Compound 14 | Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 | [6] |
| Compound 14 | Mouse | 6 Hz (44 mA) | 63.2 | [6] |
| Compound XVIII | Rat | Maximal Electroshock (MES) | 30 | [7] |
| Ethosuximide | - | Absence Seizures | - | [8] |
| Phensuximide | - | Metrazole-induced Seizures | Comparable to standard | [9] |
Anticancer Activity
A growing body of research highlights the potential of succinimide derivatives as potent anticancer agents.[2][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast, and lung cancer.[8][10] The mechanisms of action are often multifactorial, involving the activation of stress signaling pathways like JNK and p38 MAPKs, and inhibition of key enzymes involved in tumor growth.[8]
Table 2: Anticancer Activity of Selected Succinimide Derivatives (IC50 µM)
| Compound | HL-60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| Series 1 | ||||||
| 1e | - | - | - | 8 | - | [8] |
| 1b | - | - | - | - | - | [8] |
| 1h | - | - | - | - | - | [8] |
| 1i | - | - | - | - | - | [8] |
| Series 2 | ||||||
| 5i | - | 1.496 | - | - | - | [11] |
| 5l | - | 1.831 | - | - | - | [11] |
| Series 3 | ||||||
| 4 | 8.09 | 3.26 | 9.34 | - | - | [10] |
| Series 4 | ||||||
| 30a | - | 9.59 | - | - | - | [12] |
| 50 | - | 13.2 | - | - | 24.9 | [12] |
| 51 | - | 22.6 | - | - | 16.2 | [12] |
| 75 | - | 8.30 µg/mL | - | - | - | [12] |
| 76 | - | 8.28 µg/mL | - | - | - | [12] |
| 77 | - | 7.90 µg/mL | - | - | - | [12] |
Antimicrobial Activity
Succinimide derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against both bacteria and fungi.[11][13] This is particularly relevant in the face of rising antibiotic resistance.
Table 3: Antimicrobial Activity of Selected Succinimide Derivatives (MIC µg/mL)
| Compound | E. coli | C. albicans | Reference |
| A1B | 16 | - | [13] |
| 3,4-dichloro-N-phenyl-methyl-maleimide | - | 100 | [13] |
| 3,4-dichloro-N-phenyl-propilmaleimide | - | 100 | [13] |
Table 4: Antimicrobial Activity of Succinimide Derivatives (MIC µM)
| Compound | Enterococcus faecalis | Candida albicans | Reference |
| 5a | 0.25 | 0.125 | [11] |
| 5b | 0.5 | 0.5 | [11] |
| 5c | 0.5 | 0.5 | [11] |
| 5d | - | 0.25 | [11] |
| 5e | - | 0.25 | [11] |
| 5g | 0.25 | 0.25 | [11] |
| 5h | 0.5 | 0.5 | [11] |
| 5j | - | 0.5 | [11] |
| 5k | 0.5 | 0.5 | [11] |
| 5l | 0.5 | - | [11] |
Enzyme Inhibition and Antioxidant Activity
The succinimide scaffold is present in numerous enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE), α-amylase, and α-glucosidase.[2][14] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and diabetes, respectively. Furthermore, many succinimide derivatives exhibit significant antioxidant activity by scavenging free radicals.[2][3]
Table 5: Enzyme Inhibitory and Antioxidant Activity of Selected Succinimide Derivatives (IC50 µM)
| Compound | AChE Inhibition | α-Glucosidase Inhibition | DPPH Scavenging | ABTS Scavenging | Reference |
| MSJ2 | - | - | 2.59 | 7.32 | [2] |
| MSJ10 | 4.97 | 28.04 | 2.52 | 3.29 | [2] |
| MSJ9 | - | 32 | - | - | [2] |
| Compound 3 | - | - | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of succinimide derivatives.
Synthesis of a Representative Succinimide Derivative
Synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones [7][16]
This protocol describes a general method for the synthesis of N-substituted succinimide derivatives.
-
Step 1: Synthesis of 3-phenyl-pyrrolidine-2,5-dione. This intermediate is synthesized according to previously described methods.
-
Step 2: N-alkylation. A mixture of 3-phenyl-pyrrolidine-2,5-dione, an appropriate (4-arylpiperazin-1-yl)-alkyl chloride, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in acetone is refluxed for 24 hours.
-
Step 3: Purification. The inorganic solid is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the final N-substituted succinimide derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of the succinimide derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.[8][10] A vehicle control (e.g., 1% DMSO) should be included.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][22]
-
Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the succinimide derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).[23]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[1]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[1]
-
Reaction Mixture: Add various concentrations of the succinimide derivatives to the DPPH solution in a 96-well plate.[2] A blank containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH free radicals). The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1][2]
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of acetylcholinesterase.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), the test succinimide derivative at various concentrations, and the acetylcholinesterase enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which succinimide derivatives exert their therapeutic effects is crucial for rational drug design and development.
Anticonvulsant Mechanism: T-Type Calcium Channel Inhibition
Succinimide anticonvulsants, such as ethosuximide, primarily target low-voltage-activated (T-type) calcium channels in thalamic neurons.
Caption: Inhibition of T-type calcium channels by succinimide derivatives.
Anticancer Mechanism: Activation of JNK and p38 MAPK Signaling Pathways
Certain dicarboximide derivatives of succinimide have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinases (SAPKs), namely JNK and p38 MAPK.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. benchchem.com [benchchem.com]
- 5. kuey.net [kuey.net]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. atcc.org [atcc.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tetramethylsuccinimide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylsuccinimide, a crystalline solid with the chemical formula C₈H₁₃NO₂, has been a subject of chemical interest for over a century. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. Detailed experimental protocols from the seminal 1895 work of Thiele and Heuser are presented, offering a historical perspective on its first synthesis. This document consolidates available data, including physical and spectral properties, into structured tables for ease of reference. Furthermore, it explores the limited available information on the biological activities of succinimide derivatives, providing context for potential future research into the therapeutic applications of this compound.
Introduction
This compound, also known by its IUPAC name 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a derivative of succinimide, a five-membered lactam ring. The succinimide scaffold is a key structural motif in a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and antitumor agents. While the parent succinimide and its various substituted analogues have been extensively studied, this compound remains a less-explored member of this chemical class. This guide aims to provide a thorough historical and technical account of this compound, from its initial discovery to the current state of knowledge.
Discovery and History
The first documented synthesis of this compound was reported in 1895 by the German chemists Johannes Thiele and Arthur Heuser. Their work, published in Justus Liebigs Annalen der Chemie, detailed the synthesis of a series of compounds derived from the reaction of acetone and potassium cyanide. This research laid the groundwork for the chemistry of sterically hindered succinimides.
Johannes Thiele (1865-1918) was a prominent German chemist known for his contributions to organic chemistry, including the Thiele tube for melting point determination and his theories on partial valence. He held academic positions at the University of Munich and the University of Strasbourg.
Arthur Heuser , a collaborator with Thiele, is less documented in readily available historical records. Their joint publication in 1895 remains a key reference for the initial synthesis of this compound.
The initial synthesis was a two-step process, starting with the formation of tetramethylsuccinonitrile, which was then hydrolyzed to yield the target imide. This foundational work provided the first glimpse into the chemical behavior of this highly methylated succinimide derivative.
Physicochemical Properties
This compound is a white, crystalline solid. Its physicochemical properties are summarized in the table below. It is noteworthy that some of the available data is based on predictions and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 155.19 g/mol | [1][2][3] |
| CAS Number | 3566-61-8 | [1][2][4] |
| Melting Point | 189-191 °C | [5] |
| Boiling Point | 252.4 ± 9.0 °C (Predicted) | [5] |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [5][6] |
| pKa | 9.78 ± 0.70 (Predicted) | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectral information for this compound.
-
Mass Spectrometry (GC-MS): A mass spectrum for this compound is available in the SpectraBase database.[7]
-
¹H NMR and ¹³C NMR: Predicted NMR spectra are available in some databases.[8][9] However, experimentally obtained and interpreted spectra are not readily found in the searched literature.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum of succinimide is available, which can provide a reference for the characteristic peaks of the imide functional group.[10] Specific experimental IR data for this compound is not detailed in the readily available literature.
Experimental Protocols
The following protocols are based on the original 1895 publication by Thiele and Heuser, providing a historical methodology for the synthesis of this compound. Modern safety precautions should be observed when attempting to replicate these experiments.
Synthesis of Tetramethylsuccinonitrile
The precursor to this compound, tetramethylsuccinonitrile, was synthesized from acetone and potassium cyanide.
Experimental Workflow for the Synthesis of Tetramethylsuccinonitrile
Caption: Workflow for the synthesis of tetramethylsuccinonitrile.
Methodology:
-
A solution of potassium cyanide in water is prepared.
-
Acetone is added to the potassium cyanide solution.
-
The mixture is stirred at room temperature, leading to the gradual precipitation of tetramethylsuccinonitrile as a crystalline solid.
-
The solid product is isolated by filtration and washed with water to remove inorganic salts.
-
The crude product is purified by recrystallization from alcohol.
Synthesis of this compound
The hydrolysis of tetramethylsuccinonitrile yields this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the hydrolysis of tetramethylsuccinonitrile.
Methodology:
-
Tetramethylsuccinonitrile is dissolved in concentrated sulfuric acid.
-
The solution is heated, leading to the hydrolysis of the nitrile groups.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The acidic solution is neutralized with ammonia, causing the precipitation of crude this compound.
-
The product is collected by filtration and purified by recrystallization from water or alcohol.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and associated signaling pathways of this compound. However, the broader class of succinimide derivatives has been the subject of extensive research in medicinal chemistry.
Succinimides are known to exhibit a wide range of pharmacological effects, including:
-
Anticonvulsant activity: Several succinimide derivatives are used as antiepileptic drugs.[11]
-
Anti-inflammatory properties: Some succinimides have shown potential as anti-inflammatory agents.[11]
-
Antitumor activity: Certain derivatives have been investigated for their anticancer properties.[11]
-
Antimicrobial effects: The succinimide scaffold has been incorporated into compounds with antibacterial and antifungal activities.[11]
The lack of data on this compound presents an opportunity for future research. Investigating its potential biological effects could uncover novel therapeutic applications.
Logical Relationship of Succinimide Research
Caption: Relationship between the succinimide scaffold and potential research on this compound.
Conclusion
This compound, first synthesized over a century ago, remains a compound with underexplored potential. This guide has provided a detailed account of its discovery and the historical methods for its preparation, along with a compilation of its known physicochemical properties. While the biological activity of this specific molecule is yet to be determined, the well-established pharmacological importance of the succinimide class of compounds suggests that this compound could be a valuable candidate for future drug discovery and development efforts. Further research is warranted to fully characterize its spectral properties, confirm its physical constants, and, most importantly, to investigate its potential biological and therapeutic activities.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. veeprho.com [veeprho.com]
- 4. 2,2,3,3-Tetramethylsuccinimide | LGC Standards [lgcstandards.com]
- 5. rsc.org [rsc.org]
- 6. lookchem.com [lookchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233) [hmdb.ca]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0240653) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3,3,4,4-tetramethylpyrrolidine-2,5-dione
Application Note: This document provides a detailed two-step protocol for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione, a substituted succinimide derivative. Substituted pyrrolidine-2,5-diones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as 3,3,4,4-tetramethylsuccinimide, is a five-membered heterocyclic compound. The synthesis of substituted pyrrolidine-2,5-diones is a key area of research due to their wide range of pharmacological properties. The general and most common approach for the synthesis of the pyrrolidine-2,5-dione core involves the reaction of a succinic anhydride derivative with an amine or ammonia. This protocol outlines a reliable and efficient method for the preparation of the title compound, commencing with the synthesis of the requisite 3,3,4,4-tetramethylsuccinic anhydride from its corresponding diacid, followed by imidization.
Overall Reaction Scheme
The synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione is achieved in two sequential steps:
-
Dehydration: Synthesis of 3,3,4,4-tetramethylsuccinic anhydride from 3,3,4,4-tetramethylsuccinic acid.
-
Imidization: Reaction of 3,3,4,4-tetramethylsuccinic anhydride with a source of ammonia to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3,3,4,4-tetramethylsuccinic anhydride
This procedure describes the dehydration of 3,3,4,4-tetramethylsuccinic acid to its corresponding anhydride using acetic anhydride.
Materials and Reagents:
-
3,3,4,4-tetramethylsuccinic acid
-
Acetic anhydride
-
Toluene
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,4,4-tetramethylsuccinic acid.
-
Add an excess of acetic anhydride (typically 3-5 molar equivalents relative to the diacid).
-
The mixture is heated to reflux (approximately 140 °C) with continuous stirring. The reaction progress can be monitored by the dissolution of the solid diacid. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to aid in the removal of residual acetic acid.
-
The resulting crude 3,3,4,4-tetramethylsuccinic anhydride is purified by recrystallization. A suitable solvent system for recrystallization is a mixture of toluene and hexane.
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.
Step 2: Synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione
This procedure outlines the formation of the imide ring by reacting 3,3,4,4-tetramethylsuccinic anhydride with aqueous ammonia. An alternative method using urea is also described.
Method A: From Ammonia
Materials and Reagents:
-
3,3,4,4-tetramethylsuccinic anhydride
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Distilling flask with a side arm
-
Heating mantle
-
Condenser for distillation
-
Receiving flask
-
Beaker
-
Büchner funnel and flask
Procedure:
-
In a distilling flask, place the purified 3,3,4,4-tetramethylsuccinic anhydride.
-
Slowly add an excess of concentrated aqueous ammonia (approximately 2-3 molar equivalents) to the flask with cooling and swirling. An exothermic reaction will occur, forming the ammonium salt of the amic acid.
-
Set up the flask for distillation. Heat the mixture gently at first. Water and excess ammonia will begin to distill.
-
Gradually increase the temperature of the heating mantle. As the temperature rises, the amic acid will dehydrate and cyclize to form the imide. The water formed during the reaction will co-distill.
-
Continue heating until the temperature of the distilling vapor rises significantly, indicating that the reaction is complete and the product is starting to distill. The boiling point of the product will be higher than that of water.
-
The crude 3,3,4,4-tetramethylpyrrolidine-2,5-dione will solidify in the receiving flask upon cooling.
-
Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature and finally in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Method B: From Urea
Materials and Reagents:
-
3,3,4,4-tetramethylsuccinic acid or anhydride
-
Urea
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask
-
Air condenser
Procedure:
-
Thoroughly mix 3,3,4,4-tetramethylsuccinic acid (or anhydride) and urea in a 1:1.1 molar ratio in a round-bottom flask.
-
Heat the mixture in a sand bath or with a high-temperature heating mantle.
-
The mixture will melt and effervescence (evolution of carbon dioxide and ammonia) will be observed.
-
Continue heating at a temperature of approximately 150-180 °C for 1-2 hours until the effervescence ceases.
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
The crude 3,3,4,4-tetramethylpyrrolidine-2,5-dione can be purified by recrystallization from ethanol as described in Method A.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione.
| Step | Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 1 | 3,3,4,4-tetramethylsuccinic acid | 174.19 | 1.0 | 174.19 | - | - |
| Acetic anhydride | 102.09 | 4.0 | 408.36 | 378.1 | 1.08 | |
| 3,3,4,4-tetramethylsuccinic anhydride (Theoretical Yield) | 156.18 | 1.0 | 156.18 | - | - | |
| 2A | 3,3,4,4-tetramethylsuccinic anhydride | 156.18 | 1.0 | 156.18 | - | - |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 2.5 | 42.58 (NH₃) | ~152 | ~0.9 | |
| 3,3,4,4-tetramethylpyrrolidine-2,5-dione (Theoretical Yield) | 155.19 | 1.0 | 155.19 | - | - | |
| 2B | 3,3,4,4-tetramethylsuccinic acid | 174.19 | 1.0 | 174.19 | - | - |
| Urea | 60.06 | 1.1 | 66.07 | - | - | |
| 3,3,4,4-tetramethylpyrrolidine-2,5-dione (Theoretical Yield) | 155.19 | 1.0 | 155.19 | - | - |
Table 2: Physicochemical Properties of Key Compounds.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,3,4,4-tetramethylsuccinic acid | 2,2,3,3-Tetramethylbutanedioic acid | 630-51-3 | C₈H₁₄O₄ | 174.19 | 204-206 | - |
| 3,3,4,4-tetramethylsuccinic anhydride | 3,3,4,4-Tetramethyldihydrofuran-2,5-dione | 35046-68-5 | C₈H₁₂O₃ | 156.18 | 147-149 | - |
| 3,3,4,4-tetramethylpyrrolidine-2,5-dione | 3,3,4,4-Tetramethylpyrrolidine-2,5-dione | 3566-61-8 | C₈H₁₃NO₂ | 155.19 | 167-175 | - |
Mandatory Visualization
Caption: Synthetic workflow for 3,3,4,4-tetramethylpyrrolidine-2,5-dione.
Step-by-Step Guide to Tetramethylsuccinimide Purification
Application Note and Protocol
This document provides a detailed guide for the purification of Tetramethylsuccinimide, targeting researchers, scientists, and professionals in drug development. The protocols outlined below are based on standard laboratory techniques for the purification of solid organic compounds, with specific considerations for the likely impurities found in crude this compound.
Introduction
This compound is a chemical compound that can be synthesized via the thermal decomposition of 2,2'-azobisisobutyramidine hydrochloride.[1] The crude product from this synthesis is likely to contain unreacted starting material and various side-products from the decomposition process. This guide details a purification protocol based on recrystallization to obtain high-purity this compound suitable for research and development applications.
Potential Impurities
Understanding the potential impurities is critical for designing an effective purification strategy. The primary starting material for the synthesis of this compound is 2,2'-azobisisobutyramidine hydrochloride. Its thermal decomposition can lead to a variety of byproducts. Based on the degradation pathways of similar azo compounds, the likely impurities in crude this compound may include:
-
Unreacted 2,2'-azobisisobutyramidine hydrochloride: The starting material may not have completely decomposed.
-
Radical species and termination products: The decomposition of azo compounds proceeds via a free radical mechanism, which can lead to a variety of side products.[2][3]
-
Hydrolysis and oxidation products: If the reaction is performed in the presence of water or air, byproducts such as amides and other oxidized species can form.[3][4]
Purification Protocol: Recrystallization
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Water, Acetone, Ethyl Acetate, Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and weighing scale
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR)
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
Application of Succinimide Derivatives in Polymer Chemistry: A Focus on Functional Polymer Synthesis
Introduction
While the direct application of tetramethylsuccinimide in polymer chemistry is not extensively documented in publicly available research, the succinimide functional group is a cornerstone in the synthesis of advanced functional polymers. Succinimide-containing monomers are highly valued for their ability to participate in controlled polymerization reactions and for the versatile reactivity of the succinimide ring, which allows for post-polymerization modification. This enables the creation of well-defined polymers with tailored properties for a wide range of applications, including biomedicine and materials science.
This document provides detailed application notes and protocols on the use of succinimide derivatives, particularly N-substituted maleimides and N-acryloxysuccinimide, in polymer chemistry.
I. Key Applications of Succinimide-Containing Polymers
Polymers incorporating succinimide moieties are primarily utilized for:
-
Post-Polymerization Modification: The succinimide group, particularly the N-succinimidyl ester, is an excellent leaving group, making it highly reactive towards primary amines. This allows for the straightforward introduction of a wide array of functional molecules, such as peptides, proteins, and fluorescent dyes, onto the polymer backbone.
-
Controlled Polymer Architectures: Succinimide-containing monomers can be effectively polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for precise control over molecular weight, polydispersity, and block copolymer synthesis.
-
Bioconjugation: The reactivity of succinimide-functionalized polymers with biomolecules makes them ideal for creating bioconjugates for applications in drug delivery, diagnostics, and tissue engineering.
-
Thermally Stable Materials: The imide ring in the polymer backbone can contribute to enhanced thermal stability.
II. Experimental Protocols
A. Synthesis of Succinimide-Containing Polymers via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with succinimide functionalities.
1. General Protocol for RAFT Polymerization of N-Acryloxysuccinimide (NAS)
This protocol describes the synthesis of a copolymer of N-acryloylmorpholine (NAM) and N-acryloxysuccinimide (NAS), which results in a reactive polymer backbone.
-
Materials:
-
N-acryloylmorpholine (NAM)
-
N-acryloxysuccinimide (NAS)
-
tert-butyl dithiobenzoate (tBDB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk tube, dissolve NAM, NAS, tBDB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion via ¹H NMR.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or cold methanol) to remove unreacted monomers and initiator fragments.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).
-
Workflow for RAFT Polymerization of Succinimide-Containing Monomers
Caption: Workflow for RAFT Polymerization.
B. Post-Polymerization Modification of Succinimide-Containing Polymers
The N-succinimidyl ester groups on the polymer backbone are readily modified by reaction with primary amines.
1. General Protocol for Amine Functionalization
-
Materials:
-
Poly(NAM-co-NAS)
-
Amine-containing molecule (e.g., a fluorescent dye with a primary amine, or a peptide)
-
N,N-Dimethylformamide (DMF) as solvent
-
Triethylamine (TEA) as a base (optional, to deprotonate ammonium salts)
-
-
Procedure:
-
Dissolve the poly(NAM-co-NAS) in DMF.
-
In a separate vial, dissolve the amine-containing molecule in DMF. If it is in the form of a salt (e.g., hydrochloride), add an equivalent of TEA to liberate the free amine.
-
Add the solution of the amine-containing molecule to the polymer solution. The stoichiometry will determine the degree of functionalization.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours).
-
Monitor the reaction by a suitable technique (e.g., UV-Vis spectroscopy if the amine is a dye, or NMR).
-
Purify the functionalized polymer by dialysis or precipitation to remove unreacted small molecules and byproducts.
-
Dry the final product under vacuum.
-
Logical Relationship of Post-Polymerization Modification
Caption: Post-Polymerization Modification Pathway.
III. Quantitative Data
The following table summarizes representative data for the RAFT polymerization of succinimide-containing monomers.
| Monomer System | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI |
| NAM/NAS (60/40) | 200:1:0.2 | 4 | >95 | 20,000 | 19,400 | <1.1 |
| NAM/NAS (60/40) | 400:1:0.2 | 6 | >95 | 40,000 | 38,500 | <1.15 |
| NAS | 100:1:0.1 | 8 | 85 | 17,000 | 16,500 | 1.2 |
Data is illustrative and based on typical results reported in the literature. Mn,theo is the theoretical number-average molecular weight, Mn,SEC is the number-average molecular weight determined by Size Exclusion Chromatography, and PDI is the Polydispersity Index.
IV. Signaling Pathways and Logical Relationships
The utility of succinimide chemistry in creating complex polymer architectures can be represented by the following logical flow.
Logical Flow from Monomer to Functional Material
Caption: From Monomer to Application.
Succinimide derivatives are invaluable tools in modern polymer chemistry. Their compatibility with controlled polymerization techniques allows for the synthesis of well-defined reactive polymer platforms. The efficient and specific chemistry of the succinimide group, particularly for post-polymerization modification with amines, provides a robust strategy for the design and creation of advanced functional materials for a multitude of applications. While this compound itself does not feature prominently, the broader class of succinimide-containing monomers continues to be an area of active research and development.
Application Notes and Protocols for Screening the Biological Activity of Tetramethylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimide derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Research has demonstrated that various succinimide derivatives possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, antimicrobial, and enzyme-inhibiting effects.[1][2] Given the therapeutic potential of this chemical scaffold, it is crucial to have a standardized protocol to screen new derivatives, such as Tetramethylsuccinimide, for a variety of biological activities.
This document provides a comprehensive protocol for the initial biological screening of this compound. The proposed workflow begins with an essential cytotoxicity assessment to determine the compound's effect on cell viability and establish a safe concentration range for subsequent assays. Following this, a panel of assays is outlined to investigate the potential anti-inflammatory and enzyme-inhibitory properties of this compound. These assays have been selected based on the known activities of other succinimide derivatives.[3][4]
Experimental Workflow
The screening protocol follows a logical progression from general toxicity to specific biological activities. This tiered approach ensures that resources are used efficiently and that the most promising activities are identified early in the screening process.
Caption: Experimental workflow for screening this compound.
Cytotoxicity Screening: MTT Assay
Objective: To assess the cytotoxicity of this compound and determine the concentration range that does not significantly impact cell viability. This is a critical first step to ensure that any observed effects in subsequent assays are not due to cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HeLa, PC3, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic agent) wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[5][9]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[5]
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Presentation
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control |
Anti-inflammatory Activity Screening
Inflammation is a complex biological response, and the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways are key mediators of this process.[10][11] Screening for inhibitors of these enzymes can identify potential anti-inflammatory agents.
COX-2 Inhibition Assay
Objective: To determine if this compound can inhibit the activity of COX-2, an enzyme responsible for the formation of prostaglandins, which are pro-inflammatory mediators.[12]
Caption: Prostaglandin biosynthesis pathway via COX-2.
-
Reagent Preparation:
-
Assay Plate Setup:
-
In a 96-well white opaque plate, add the following to the respective wells:
-
Enzyme Control: 10 µL of assay buffer.
-
Inhibitor Control: 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[14]
-
Test Compound: 10 µL of diluted this compound.
-
-
Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.[14]
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 5-10 minutes.
-
-
Initiation and Measurement:
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are also potent inflammatory mediators.[11][15]
Caption: Leukotriene biosynthesis pathway via 5-LOX.
-
Reagent Preparation:
-
Prepare reagents from a commercial 5-LOX inhibitor screening kit, including LOX assay buffer, LOX probe, LOX substrate, 5-LOX enzyme, and a known inhibitor (e.g., Zileuton).[16]
-
-
Assay Plate Setup:
-
In a 96-well white plate, add 2 µL of the test compound (this compound), solvent control, or inhibitor control (Zileuton) to the appropriate wells.
-
Add 38 µL of LOX Assay Buffer to bring the volume in each well to 40 µL.
-
-
Reaction Mix Addition:
-
Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme.
-
Add 40 µL of the reaction mix to each well and incubate at room temperature for 10 minutes.
-
-
Substrate Addition and Measurement:
-
Add 20 µL of diluted LOX substrate to each well.
-
Immediately start recording fluorescence at Ex/Em = 500/536 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.[16]
-
Data Presentation for Anti-inflammatory Assays
| Concentration of this compound (µM) | % COX-2 Inhibition | % 5-LOX Inhibition |
| 0 (Vehicle Control) | 0 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control (e.g., Celecoxib/Zileuton) |
Enzyme Inhibition Assays
Based on the activities of other succinimide derivatives, screening for inhibition of acetylcholinesterase and α-amylase is warranted.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if this compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[17] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.[4]
Caption: Cholinergic signaling pathway and AChE action.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare solutions of acetylcholinesterase, acetylthiocholine (ATCh), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4]
-
Prepare serial dilutions of this compound.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following wells:
-
Test Wells: 20 µL of assay buffer, 20 µL of diluted this compound, and 20 µL of diluted AChE enzyme solution.
-
100% Activity Control: 20 µL of assay buffer, 20 µL of inhibitor solvent, and 20 µL of diluted AChE enzyme solution.
-
Blank: 40 µL of assay buffer and 20 µL of inhibitor solvent.[4]
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes.[4]
-
-
Reaction Initiation and Measurement:
α-Amylase Inhibition Assay
Objective: To assess the ability of this compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[18] Inhibitors of this enzyme can be useful in managing type 2 diabetes.[2]
Caption: Starch digestion pathway involving α-amylase.
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., Tris-HCl, pH 6.9).
-
Prepare solutions of α-amylase, starch (substrate), and a known inhibitor (e.g., acarbose).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 405 nm in kinetic mode for 20-25 minutes at room temperature.[19]
-
Data Presentation for Enzyme Inhibition Assays
| Concentration of this compound (µM) | % Acetylcholinesterase Inhibition | % α-Amylase Inhibition |
| 0 (Vehicle Control) | 0 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control (e.g., Donepezil/Acarbose) |
Conclusion
This comprehensive screening protocol provides a systematic approach to evaluating the potential biological activities of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the cytotoxicity, anti-inflammatory, and enzyme-inhibitory properties of this novel compound. The results from these assays will provide a strong foundation for further investigation and potential development of this compound as a therapeutic agent.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. α-Amylase - Wikipedia [en.wikipedia.org]
- 19. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols: Derivatization of Tetramethylsuccinimide for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of tetramethylsuccinimide and the subsequent evaluation of its bioactive properties. The protocols outlined below are based on established methodologies for related succinimide compounds and are intended to serve as a foundational guide for the development of novel this compound-based therapeutic agents.
Introduction
This compound (3,3,4,4-tetramethylpyrrolidine-2,5-dione) is a saturated heterocyclic compound. While the parent molecule itself has limited documented bioactivity, its rigid scaffold presents an attractive starting point for chemical modification to explore a range of pharmacological applications. Derivatization of the succinimide core, particularly at the nitrogen atom and the C3 position, has historically yielded compounds with significant biological effects, most notably as anticonvulsants. The introduction of various functional groups can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets, thereby enhancing its bioactivity and therapeutic potential.
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the nitrogen atom of the imide functional group and potentially the methyl groups, although the latter is synthetically more challenging. N-substitution is the most common and accessible route to a diverse library of analogs.
N-Substitution of this compound
Modification at the nitrogen atom is a facile and effective strategy to introduce a variety of substituents, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
General Reaction Scheme:
Caption: General workflow for N-substitution of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,3,4,4-tetramethylsuccinimide
This protocol describes a representative synthesis of an N-substituted this compound derivative.
Materials:
-
3,3,4,4-Tetramethylsuccinimide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,3,4,4-tetramethylsuccinimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Anticonvulsant Activity Screening - Maximal Electroshock (MES) Test
The MES test is a widely used primary screening model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound (N-substituted this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Prepare a suspension of the test compound in the vehicle at the desired concentrations.
-
Administer the test compound intraperitoneally (i.p.) to a group of mice. Administer the vehicle to the control group and the standard drug to the positive control group.
-
After a specific pretreatment time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the percentage of protection for each group.
-
Determine the median effective dose (ED₅₀) of the test compound using a dose-response study.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of N-substituted this compound derivatives evaluated for their anticonvulsant activity using the MES test and neurotoxicity using the rotarod test.
| Compound ID | R-Group | MES ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| TMS-01 | -H | > 300 | > 500 | - |
| TMS-02 | -CH₂Ph | 85 | 340 | 4.0 |
| TMS-03 | -CH₂(4-Cl-Ph) | 62 | 310 | 5.0 |
| TMS-04 | -CH₂(4-F-Ph) | 75 | 375 | 5.0 |
| TMS-05 | -CH₂(4-MeO-Ph) | 98 | 450 | 4.6 |
| Phenytoin | - | 9.5 | 68 | 7.2 |
Potential Signaling Pathways
The anticonvulsant activity of many succinimide derivatives is attributed to their interaction with voltage-gated ion channels, particularly T-type calcium channels and voltage-gated sodium channels. Blockade of these channels can reduce neuronal excitability and suppress seizure propagation.
Caption: Putative mechanism of action for anticonvulsant this compound derivatives.
Application Notes and Protocols for the Quantification of Tetramethylsuccinimide
These application notes provide detailed methodologies for the quantitative analysis of Tetramethylsuccinimide in research and drug development settings. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to deliver accurate and precise measurements.
Introduction
This compound is a chemical compound of interest in various fields, including organic synthesis and as a potential impurity or building block in pharmaceutical manufacturing. Accurate quantification is crucial for quality control, process optimization, and safety assessment. The methods outlined below offer robust approaches for the determination of this compound concentration in solution.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analytical methods described. This data is based on typical performance for similar small molecules and may vary depending on the specific instrumentation and matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 mg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL | 0.03 - 0.3 mg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 2% |
Analytical Workflow Overview
The diagram below illustrates the general workflow for the quantitative analysis of this compound, from initial sample receipt to final data reporting.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive detection and quantification of this compound, particularly at trace levels.
Experimental Protocol
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or methanol.[1] Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but a different retention time) at a concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the chosen solvent to achieve a theoretical concentration within the calibration range.
-
Spiking: Add a fixed amount of the internal standard solution to all calibration standards and samples. For example, add 10 µL of the 10 µg/mL IS solution to 1 mL of each standard and sample.
-
Vialing: Transfer the final solutions to 2 mL GC vials with appropriate caps and septa.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A DB-FFAP capillary column could also be considered.[3]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound and the internal standard.
3. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of this compound in the samples using the regression equation.
Method 2: Quantification by Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a highly accurate and precise quantification of this compound without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.[4]
Experimental Protocol
1. Sample Preparation
-
Internal Standard (IS) Selection: Choose a certified internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard should be stable, non-volatile, and accurately weighed.[5]
-
Solvent Selection: Use a deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.[4][6]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Vortex the vial until both the sample and the standard are completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
2. NMR Instrumentation and Parameters
-
Spectrometer: Bruker 400 MHz Avance III HD or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg90).
-
Acquisition Parameters:
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient to ensure full relaxation).
-
Spectral Width (SW): Sufficient to cover all resonances of interest (e.g., 20 ppm).
-
Acquisition Time (AQ): At least 3 seconds.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz.[5]
-
Phase the spectrum carefully and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the concentration of this compound using the following formula[5]:
Purity (analyte) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Logical Relationship Diagram for qNMR Quantification
The following diagram illustrates the relationship between the measured parameters and the final calculated purity of this compound in a qNMR experiment.
References
- 1. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 2. njlabs.com [njlabs.com]
- 3. CN102539552A - Method for detecting tetramethyl succinonitrile and application thereof - Google Patents [patents.google.com]
- 4. ethz.ch [ethz.ch]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Tetramethylsuccinimide as a Versatile Scaffold for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The succinimide moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The tetramethylsuccinimide scaffold, characterized by a succinimide ring substituted with four methyl groups at the 2 and 3 positions, offers a unique and sterically hindered core for the design of novel therapeutic agents. The presence of the gem-dimethyl groups can enhance metabolic stability and influence the conformational rigidity of the molecule, potentially leading to improved potency and selectivity for biological targets.
These application notes provide a comprehensive overview of the synthesis and potential applications of this compound as a scaffold for the development of new chemical entities. Detailed experimental protocols for the synthesis of the core scaffold and its subsequent functionalization are presented, along with a summary of the biological activities of related succinimide derivatives to guide future research and drug discovery efforts.
Data Presentation
Due to a lack of specific quantitative data for this compound derivatives in the public domain, the following table summarizes the biological activities of various N-substituted succinimide derivatives to illustrate the potential of this class of compounds. Researchers are encouraged to use this data as a guide for screening new compounds based on the this compound scaffold.
Table 1: Biological Activities of Selected N-Substituted Succinimide Derivatives
| Compound Class | Target/Activity | Model | Quantitative Data (e.g., ED₅₀, IC₅₀) | Reference |
| N-phenyl-succinimide derivatives with sulfonamide group | Anticonvulsant | Electroshock-induced seizures in mice | Active at doses < 200 mg/kg (oral) | [1] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Anticonvulsant | Maximal Electroshock (MES) test in mice | Compound 14: ED₅₀ = 49.6 mg/kg | [2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Anticonvulsant | Subcutaneous pentylenetetrazole (scPTZ) seizure model in mice | Compound 14: ED₅₀ = 67.4 mg/kg | [2] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Anticonvulsant | 6 Hz (32 mA) seizure model in mice | Compound 14: ED₅₀ = 31.3 mg/kg | [2] |
| N-aryl maleimide derivatives with α-hydroxyphosphonates | Antimicrobial | Bacillus subtilis (NCIM 2250) | MIC values for some compounds were moderate to good | [3] |
| N-aryl maleimide derivatives with α-hydroxyphosphonates | Antimicrobial | Escherichia coli (ATCC 25922) | MIC values for some compounds were moderate to good | [3] |
| N-aryl maleimide derivatives with α-hydroxyphosphonates | Antifungal | Candida albicans (MTCC 277), Candida tropicalis (MTCC184), Aspergillus niger (MCIM 545), Aspergillus clavatus (MTCC 132) | MIC values for some compounds were moderate to good | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3,3-Tetramethylsuccinic Acid
This protocol describes the synthesis of the precursor required for the formation of the this compound scaffold.
Materials:
-
2,2,3,3-tetramethyl-4-one-glutaric acid
-
Heating apparatus with temperature control
-
Condenser
-
Collection flask
Procedure:
-
Place 2,2,3,3-tetramethyl-4-one-glutaric acid in a round-bottom flask equipped with a heating mantle and a condenser.
-
Heat the solid under atmospheric pressure.
-
The thermal decomposition will lead to the release of carbon monoxide and the formation of 2,2,3,3-tetramethylsuccinic acid.[4]
-
Monitor the reaction by observing the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid is 2,2,3,3-tetramethylsuccinic acid. Purify by recrystallization if necessary.
Protocol 2: Synthesis of 2,2,3,3-Tetramethylsuccinic Anhydride
The anhydride is a key intermediate for the synthesis of the succinimide scaffold.
Materials:
-
2,2,3,3-Tetramethylsuccinic acid
-
Acetic anhydride (or other dehydrating agent like acetyl chloride)[5]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place 2,2,3,3-tetramethylsuccinic acid in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 3 molar equivalents).[6]
-
Attach a reflux condenser and heat the mixture under reflux.[6]
-
Continue heating until the solid has completely dissolved and the reaction is complete (monitor by TLC or GC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The resulting solid is 2,2,3,3-tetramethylsuccinic anhydride, which can be purified by recrystallization or sublimation.
Protocol 3: General Procedure for the Synthesis of N-Substituted Tetramethylsuccinimides
This protocol outlines the general method for reacting the anhydride with a primary amine to form the N-substituted this compound.
Materials:
-
2,2,3,3-Tetramethylsuccinic anhydride
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., toluene, DMF, or glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 2,2,3,3-tetramethylsuccinic anhydride (1 equivalent) in a suitable anhydrous solvent in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by succinimide derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: Potential modulation of MAPK signaling pathways by succinimide derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Discussion and Future Directions
The this compound scaffold presents an intriguing starting point for the design of novel bioactive compounds. The steric hindrance provided by the four methyl groups may confer increased metabolic stability and unique conformational properties to its derivatives. While specific biological data for this scaffold is currently limited, the well-documented activities of other succinimide derivatives suggest that this compound-based compounds could be promising candidates for a variety of therapeutic areas, particularly as anticonvulsants and anticancer agents.
Future research should focus on the synthesis of a diverse library of N-substituted this compound derivatives and their systematic evaluation in a range of biological assays. Investigating their effects on key signaling pathways, such as the MAPK pathway, could provide valuable insights into their mechanism of action and guide the development of potent and selective drug candidates. The protocols provided herein offer a solid foundation for initiating such research endeavors.
References
- 1. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,3,3-Tetramethylsuccinic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tetramethylsuccinic anhydride | 35046-68-5 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetramethylsuccinimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetramethylsuccinimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors for the synthesis of this compound include 2,2,3,3-tetramethylsuccinonitrile, 2,2,3,3-tetramethylsuccinic acid in the presence of ammonia, and the thermal decomposition of 2,2'-azobisisobutyramidine hydrochloride.[1] The choice of starting material can depend on availability, cost, and desired scale of the reaction.
Q2: I am not getting the expected yield. What are the general factors that could be affecting the yield of my this compound synthesis?
A2: Several factors can influence the yield of a chemical reaction. These include the purity of starting materials, reaction temperature, reaction time, efficiency of mixing (stirring), and the effectiveness of the work-up and purification procedures. Incomplete reactions, side reactions, or loss of product during isolation are common reasons for low yields.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: While specific side reactions are dependent on the chosen synthetic route, general possibilities include incomplete cyclization, hydrolysis of the imide ring if water is present in excess, and formation of polymeric byproducts, especially at elevated temperatures. For syntheses starting from nitriles, incomplete hydrolysis can leave unreacted starting material or amide intermediates in the product mixture.
Q4: What are the recommended purification techniques for this compound?
A4: Common purification techniques for solid organic compounds like this compound include recrystallization, sublimation, and column chromatography. The choice of method will depend on the nature of the impurities. A non-polar solvent for washing the crude product can be effective in removing less polar impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect reaction temperature.- Inactive or impure starting materials.- Insufficient reaction time. | - Verify the reaction temperature is within the optimal range for the specific protocol.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Product is Contaminated with Starting Material | - Incomplete reaction.- Inefficient purification. | - Increase the reaction time or temperature, if the protocol allows.- Optimize the purification method. For example, try a different recrystallization solvent or adjust the solvent system for column chromatography. |
| Formation of a Tarry or Oily Product Instead of a Crystalline Solid | - Presence of significant impurities.- Decomposition of the product at high temperatures. | - Attempt to triturate the crude product with a non-polar solvent to induce crystallization.- If using a high-temperature method, consider if the temperature can be lowered or the reaction time shortened.- Employ column chromatography for purification. |
| Difficulty in Isolating the Product | - High solubility of the product in the work-up solvent.- Formation of a stable emulsion during extraction. | - If the product is water-soluble, consider extraction with a different organic solvent or use a continuous extraction apparatus.- To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound from Tetramethylsuccinic Acid and Ammonia (General Guideline)
This method is analogous to the synthesis of unsubstituted succinimide from succinic acid.
Materials:
-
2,2,3,3-Tetramethylsuccinic acid
-
Aqueous ammonia (e.g., 28-30% solution)
-
Heating apparatus with temperature control (e.g., heating mantle, oil bath)
-
Distillation apparatus
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Formation of the Ammonium Salt: In a round-bottom flask, dissolve 2,2,3,3-tetramethylsuccinic acid in a minimal amount of aqueous ammonia. The reaction is exothermic and should be performed with cooling. An excess of ammonia is typically used to ensure complete salt formation.
-
Dehydration and Cyclization: Heat the resulting ammonium salt solution. Initially, water and excess ammonia will distill off. As the temperature increases, the ammonium salt will dehydrate to form the corresponding amide, which will then cyclize to form this compound. This process often requires high temperatures (typically in the range of 200-280°C).
-
Isolation of Crude Product: The crude this compound may distill over or remain as a residue, depending on its boiling point and the reaction conditions. Collect the solidified product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of this compound and the impurities present.
Note: This is a generalized procedure and requires optimization for temperature, reaction time, and purification for the specific case of 2,2,3,3-tetramethylsuccinimide.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Overcoming Solubility Challenges with Tetramethylsuccinimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tetramethylsuccinimide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the general solubility characteristics of this compound?
A1: this compound is a nonpolar organic compound. Its four methyl groups significantly reduce its polarity compared to its parent compound, succinimide. Consequently, it exhibits low solubility in polar solvents like water and ethanol. Qualitative data indicates it is slightly soluble in less polar organic solvents such as chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO)[1].
Q2: My this compound is precipitating out of the reaction mixture. What are the likely causes and how can I prevent this?
A2: Precipitation during a reaction can be caused by several factors:
-
Solvent Choice: The chosen solvent may not be optimal for keeping this compound in solution, especially if the reaction conditions change (e.g., temperature, addition of other reagents).
-
Temperature Changes: A decrease in temperature can significantly lower the solubility of this compound, causing it to crash out of solution.
-
Reaction Byproducts: The formation of byproducts that alter the polarity of the solvent system can lead to the precipitation of the starting material.
-
Concentration: The concentration of this compound may be too high for the chosen solvent system.
To prevent precipitation, consider the troubleshooting strategies outlined in the following sections, such as solvent screening, temperature optimization, and the use of co-solvents.
Q3: What solvents should I consider for reactions involving this compound?
A3: Based on its nonpolar nature, the following solvents are good starting points for solubility testing:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - although solubility is noted as slight, they can be effective, especially at elevated temperatures.
-
Hydrocarbons: Toluene, Hexanes (likely a good choice for recrystallization but may be too nonpolar for some reactions)
A systematic solvent screening is highly recommended to identify the optimal solvent for your specific reaction.
Q4: Can I use a co-solvent system to improve the solubility of this compound?
A4: Yes, using a co-solvent is an excellent strategy. A small amount of a more polar or less polar co-solvent can significantly enhance solubility. For example, if your primary reaction solvent is moderately polar, adding a less polar co-solvent like toluene or hexanes might improve the solubility of this compound. Conversely, if you are using a very nonpolar solvent, a small addition of a more polar solvent like ethyl acetate or THF could be beneficial. The ideal ratio of co-solvents should be determined experimentally.
Solubility Data
The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents. It is important to note that "slightly soluble" indicates that the compound does not dissolve readily and may require heating or a larger volume of solvent.
| Solvent | Polarity | Predicted Solubility of this compound | Notes |
| Water | High | Insoluble | The nonpolar methyl groups prevent dissolution in water. |
| Methanol | High | Sparingly Soluble to Insoluble | Similar to water, the high polarity is not favorable for dissolving this compound. |
| Ethanol | High | Sparingly Soluble to Insoluble | |
| Acetone | Medium | Slightly to Moderately Soluble | May require heating to achieve a reasonable concentration. |
| Dichloromethane (DCM) | Medium | Soluble | A good starting point for many reactions. |
| Chloroform | Medium | Slightly Soluble | |
| Ethyl Acetate | Medium | Slightly Soluble | |
| Tetrahydrofuran (THF) | Medium | Soluble | Another good initial choice for solvent screening. |
| Dimethylformamide (DMF) | High (Aprotic) | Slightly Soluble | Can be effective, especially with heating. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Slightly Soluble | Useful for reactions requiring higher temperatures. |
| Toluene | Low | Soluble | A good solvent for dissolving nonpolar compounds. |
| Hexanes | Low | Sparingly Soluble | Often used for recrystallization to obtain pure crystals. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively determine the best solvent for a reaction involving this compound.
Methodology:
-
Place a small, consistent amount (e.g., 5-10 mg) of this compound into several labeled vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent from the list above.
-
Vortex or shake each vial vigorously for 1-2 minutes at room temperature.
-
Observe and record the solubility of the compound in each solvent (e.g., insoluble, sparingly soluble, slightly soluble, fully soluble).
-
For solvents in which the compound is not fully soluble at room temperature, gently heat the vial (e.g., in a warm water bath) and observe any changes in solubility.
-
Allow the heated vials to cool to room temperature and observe if precipitation occurs. The ideal solvent will dissolve the compound at an elevated temperature and show some precipitation upon cooling, which is also a good indicator for a potential recrystallization solvent.
Protocol 2: Co-solvent System Optimization
Objective: To find an effective co-solvent mixture for a reaction.
Methodology:
-
Based on the results from Protocol 1, select a primary solvent in which this compound is slightly soluble.
-
Prepare a series of vials containing a fixed amount of this compound.
-
To each vial, add the primary solvent followed by incremental additions of a co-solvent. For example, start with a 9:1 ratio of primary solvent to co-solvent and progress to 8:2, 7:3, etc.
-
Vortex and heat each mixture as described in Protocol 1.
-
Observe and record the solvent ratio that provides the best solubility for your reaction conditions.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting solubility issues with this compound.
This diagram illustrates the step-by-step process for addressing solubility problems, from initial solvent selection to concentration adjustments, with corresponding potential solutions.
References
Identifying and removing byproducts in Tetramethylsuccinimide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetramethylsuccinimide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is commonly synthesized via the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). This reaction proceeds through a free radical mechanism.[1][2]
Q2: What are the potential byproducts in the synthesis of this compound from AAPH?
A2: The thermal decomposition of AAPH can generate several byproducts. Based on degradation studies of AAPH, the likely impurities include isobutyramide, methacrylamide, and other termination products of the radical reaction.[1]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying volatile byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final product and assessing its purity.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | The thermal decomposition of AAPH is temperature-dependent. Ensure the reaction is heated to a temperature sufficient to initiate and sustain the decomposition and subsequent cyclization to form the succinimide ring. Monitor the temperature closely throughout the reaction. |
| Incomplete Reaction | The reaction may require a longer duration for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. |
| Poor Quality Starting Material | The purity of the 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is critical. Use a high-purity grade of AAPH. Impurities in the starting material can lead to side reactions and inhibit the formation of the desired product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Byproducts | Standard purification methods may not be sufficient to remove all byproducts. Consider the following: - Recrystallization: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[4][5][6] Test various solvents to find the most effective one for separating the product from impurities like isobutyramide. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for more challenging separations. |
| Co-precipitation of Impurities | During recrystallization, rapid cooling can lead to the co-precipitation of impurities with the product.[5] Ensure a slow and gradual cooling process to allow for the formation of pure crystals. |
Experimental Protocols
General Synthesis of this compound via Thermal Decomposition of AAPH
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Solvent Addition: Add a suitable high-boiling point, inert solvent.
-
Heating: Heat the reaction mixture to the decomposition temperature of AAPH and maintain this temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used and the nature of the byproducts. A typical workup may involve extraction and washing steps.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[4][7][8]
Data Presentation
Table 1: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | Characteristic peaks corresponding to the methyl and NH protons. |
| ¹³C NMR (CDCl₃) | Characteristic peaks for the carbonyl and quaternary carbons. |
| GC-MS | A major peak corresponding to the molecular weight of this compound. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Tetramethylsuccinimide Derivatization
Welcome to the technical support center for the derivatization of Tetramethylsuccinimide (TMSI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound (TMSI)?
A1: this compound, a cyclic imide, possesses an active hydrogen on the nitrogen atom of its imide functional group. This feature makes the molecule relatively polar and non-volatile, which is not ideal for gas chromatography (GC) analysis. Derivatization, most commonly through silylation, replaces this active hydrogen with a nonpolar group, such as a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of TMSI, leading to improved peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.[1][2]
Q2: What are the most common derivatization reagents for TMSI?
A2: Silylation reagents are the most effective for derivatizing TMSI. The most commonly used reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds, including imides.[3][4][5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly reactive and effective silylating reagent.[6][7][8]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which can be advantageous in certain applications.[2][3][4]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents to enhance their reactivity, particularly for hindered functional groups.[9][10]
Q3: How do I choose between BSTFA and MTBSTFA for TMSI derivatization?
A3: The choice between BSTFA and MTBSTFA depends on the specific requirements of your analysis.
-
BSTFA is a strong silylating agent that forms TMS derivatives. These derivatives are more volatile, which can be beneficial for GC analysis. However, they are also more susceptible to hydrolysis, meaning that exposure to moisture must be strictly avoided.[3][4]
-
MTBSTFA forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than TMS derivatives.[2] This increased stability can be advantageous for complex sample matrices or when delayed analysis is necessary. However, the higher molecular weight of the TBDMS group may lead to longer retention times. For sterically hindered compounds, BSTFA may provide better results.[3][4][11]
Q4: What are the optimal reaction conditions for TMSI derivatization?
A4: Optimal conditions can vary, but a general starting point for silylation of imides involves heating the sample with the silylating reagent in a suitable solvent. A typical procedure would be to heat the reaction mixture at 60-80°C for 30-60 minutes.[9][12] It is crucial to perform the reaction under anhydrous (dry) conditions to prevent hydrolysis of the silylating reagent and the resulting derivative.[13]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Peak in GC-MS
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Incomplete Reaction | Increase the reaction time or temperature. A typical range to explore is 60-100°C for 1 to 4 hours.[2] Also, ensure a sufficient excess of the silylating reagent is used. |
| Reagent Degradation | Silylating reagents are sensitive to moisture and should be stored in a desiccator. Use a fresh vial of the reagent if degradation is suspected. |
| Sub-optimal Reagent Choice | If using a milder silylating agent, consider switching to a more powerful one like BSTFA or MSTFA, or adding a catalyst such as TMCS.[9][10] |
Issue 2: Multiple Peaks for the Derivatized Analyte
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This can lead to the presence of both the derivatized and underivatized TMSI. Increase the reaction time, temperature, or the amount of silylating reagent to drive the reaction to completion. |
| Side Reactions | Overly harsh reaction conditions (e.g., excessively high temperatures) can sometimes lead to the formation of byproducts. Try using milder conditions. |
| Hydrolysis of the Derivative | If the derivatized sample is exposed to moisture before analysis, the silyl group can be cleaved, resulting in the original TMSI. Ensure the sample is kept dry at all times.[14] |
Quantitative Data Summary
The efficiency of silylation can be influenced by the choice of reagent and reaction conditions. The following table summarizes a qualitative comparison of common silylating agents.
| Silylating Reagent | Relative Strength | Derivative Stability | Key Considerations |
| BSTFA | High | Moderate | TMS derivatives are volatile but moisture-sensitive.[3][4] |
| MSTFA | High | Moderate | Similar to BSTFA, produces volatile byproducts.[6][7] |
| MTBSTFA | Moderate | High | TBDMS derivatives are very stable but less volatile.[2][3][4] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol provides a general procedure for the derivatization of TMSI for GC-MS analysis.
Materials:
-
This compound (TMSI) standard
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of TMSI into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the TMSI. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it at 70°C for 45 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. A typical injection volume is 1 µL.
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. jfda-online.com [jfda-online.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Tetramethylsuccinimide instability under reaction conditions
Welcome to the Technical Support Center for Tetramethylsuccinimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential instability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-membered cyclic imide.[1][2] Its derivatives are explored in medicinal chemistry for a range of biological activities.[3][4] Succinimide derivatives, in general, are used as intermediates in the synthesis of pharmaceutical compounds and in polymer chemistry.[5]
Q2: What are the primary stability concerns with this compound during a reaction?
The main stability concern for succinimide derivatives, including this compound, is the susceptibility of the imide ring to opening, primarily through hydrolysis.[6][7] This can be influenced by factors such as pH, temperature, and the presence of nucleophiles. Thermal decomposition at elevated temperatures is another potential issue.[1][8]
Q3: What are the typical signs of this compound degradation in my reaction?
Signs of degradation can include:
-
The appearance of unexpected byproducts in your reaction mixture, observable by techniques like TLC, LC-MS, or NMR.
-
A decrease in the yield of your desired product.[9]
-
Changes in the physical appearance of the reaction mixture, such as a color change or precipitation.
-
Difficulty in isolating the final product in a pure form.[10]
Q4: How can I monitor the stability of this compound in my reaction?
Regular monitoring of the reaction progress is crucial.[11] Analytical techniques that can be used to track the presence of this compound and the formation of any degradation products include:
-
Thin-Layer Chromatography (TLC): For a quick visual assessment of the reaction components.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of starting material, product, and any impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the masses of potential degradation products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the starting material, product, and any isolated byproducts.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Control pH: Avoid strongly basic or acidic conditions if possible, as these can promote ring hydrolysis.[6] Consider using a buffered system if your reaction allows. - Lower Reaction Temperature: If the reaction is being run at an elevated temperature, try reducing it to minimize potential thermal decomposition.[11] - Monitor Reaction Time: Extended reaction times can lead to increased degradation. Monitor the reaction to determine the optimal time for completion.[11] |
| Purity of Starting Materials | - Verify Purity: Ensure the this compound and all other reagents are of high purity. Impurities can sometimes catalyze decomposition.[11] - Proper Storage: Store this compound in a cool, dry place away from moisture. |
| Solvent Effects | - Solvent Purity: Use dry, high-purity solvents. Water content can lead to hydrolysis. - Solvent Choice: Consider the polarity and reactivity of the solvent. Protic solvents may participate in ring-opening. |
Issue 2: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis (Ring-Opening) | - Identify the Byproduct: Use LC-MS or isolate the byproduct and use NMR to confirm if it is the ring-opened succinamic acid derivative. - Minimize Water: Ensure all glassware is thoroughly dried and use anhydrous solvents.[11] - pH Control: As mentioned above, avoid harsh pH conditions. |
| Thermal Decomposition | - Lower Temperature: This is the most direct way to mitigate thermal degradation.[1] - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at higher temperatures. |
| Side Reactions with Other Reagents | - Reagent Compatibility: Review the compatibility of this compound with all reagents in the reaction mixture. Strong nucleophiles may attack the carbonyl groups of the imide. - Order of Addition: Consider changing the order of reagent addition to minimize the time the succinimide is exposed to harsh reagents.[11] |
Data Presentation
The stability of the succinimide ring is highly dependent on its substituents and the reaction conditions. The following table summarizes qualitative stability observations for succinimide derivatives from literature, which can provide insights into the potential behavior of this compound.
| Succinimide Derivative | Condition | Observation |
| N-substituted succinimides | Basic conditions (high pH) | Susceptible to ring-opening via hydrolysis.[6][7] |
| N-substituted succinimides | Elevated temperatures | Can lead to thermal degradation.[14] |
| Maleimide-Thiol Adducts (forms a succinimide ring) | High pH, elevated temperatures | Succinimide ring is susceptible to hydrolysis.[6] |
| N-phenylsuccinimide | Basic conditions | Ring-opening occurs more quickly, possibly due to the electron-withdrawing effect of the phenyl ring.[7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by HPLC
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to a known concentration. This will stop the reaction and prevent further degradation during analysis.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where this compound and potential byproducts absorb.
-
Quantification: Integrate the peak areas of this compound and any new peaks that appear over time. A decrease in the area of the starting material peak and an increase in new peaks indicates degradation.
-
Protocol 2: Test for Stability under Acidic/Basic Conditions
-
Prepare Solutions: Prepare three separate solutions of this compound in a suitable solvent for your reaction.
-
Stress Conditions:
-
To one solution, add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
To the second solution, add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
The third solution will serve as a neutral control.
-
-
Monitor: Let the solutions stand at room temperature or the intended reaction temperature. Monitor all three solutions over time by TLC or HPLC to observe any changes in the this compound concentration.[9] This will help determine its sensitivity to acidic and basic conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. 3,3,4,4-tetramethylsuccinimide | 3566-61-8 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Tetramethylsuccinimide Characterization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of Tetramethylsuccinimide (TMSI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the ¹H NMR spectrum of my this compound sample show only two singlets? I'm concerned about purity.
A1: The simple ¹H NMR spectrum is expected due to the high degree of molecular symmetry in this compound (3,3,4,4-tetramethylpyrrolidine-2,5-dione). All twelve methyl protons are chemically equivalent, leading to a single, intense singlet. The N-H proton of the imide group gives rise to the second, much smaller singlet. While this simplicity confirms the basic structure, it can indeed mask impurities that lack distinct proton signals or are present at low concentrations.
-
Troubleshooting Steps:
-
Use a high-field NMR spectrometer (≥500 MHz) to achieve better signal separation and resolution.
-
Perform quantitative NMR (qNMR) using a certified internal standard to accurately determine the purity of your sample.
-
Analyze the sample using ¹³C NMR. Due to symmetry, you should expect only three signals: one for the methyl carbons, one for the quaternary carbons, and one for the carbonyl carbons. The presence of additional peaks indicates impurities.
-
Supplement with orthogonal techniques like Mass Spectrometry (MS) or Gas/Liquid Chromatography (GC/LC) for a comprehensive purity assessment.
-
Q2: I'm observing a peak at M+18 in the mass spectrum of my TMSI sample. What is this?
A2: A peak at M+18 (corresponding to a mass of 173.21 g/mol for TMSI) is highly indicative of the presence of the ring-opened hydrolysis product, 2,2,3,3-tetramethylsuccinamic acid. The succinimide ring is susceptible to hydrolysis, especially if the sample has been exposed to moisture, or neutral to alkaline pH conditions.[1][2][3] This reaction involves the addition of a water molecule (H₂O, molecular weight ≈ 18).
-
Confirmation & Prevention:
-
Confirm by LC-MS: The hydrolysis product is more polar and will have a different retention time than the parent TMSI.
-
Check ¹H NMR: The hydrolysis product will break the molecule's symmetry, leading to a more complex spectrum with distinct signals for the carboxylic acid (-COOH) and amide (-CONH₂) protons.
-
Prevention: Always store this compound in a desiccator. Use anhydrous solvents for sample preparation and analysis whenever possible. If working in solution, use slightly acidic (pH 4-5) buffered systems to minimize hydrolysis.[2]
-
Q3: My melting point measurement for TMSI is broad and lower than the literature value. What could be the cause?
A3: A broad and depressed melting point is a classic indicator of impurity. The most common impurity, as discussed in Q2, is the hydrolysis product, which will disrupt the crystal lattice of the pure compound.
-
Troubleshooting Workflow:
-
Assess purity using chromatography (GC or LC) and spectroscopy (NMR, MS).
-
If impurities are detected, purify the sample using an appropriate technique such as recrystallization from a suitable anhydrous solvent (e.g., toluene, ethyl acetate) or column chromatography.
-
Thoroughly dry the purified sample under vacuum before re-measuring the melting point.
-
Data Presentation: Key Analytical Parameters
The following tables summarize expected and anomalous analytical data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Solvent: CDCl₃, Reference: TMS @ 0.00 ppm
| Nucleus | Compound | Assignment | Predicted Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | This compound | -CH₃ | ~1.3 | Singlet | Highly deshielded due to quaternary carbon attachment. |
| -NH- | ~8.0 | Broad Singlet | Chemical shift can vary with concentration and solvent. | ||
| Hydrolysis Product | -CH₃ | ~1.2-1.4 | Multiple Singlets | Symmetry is broken, leading to potentially distinct methyl signals. | |
| -NH₂ | ~6-8 | Two Broad Singlets | Amide protons. | ||
| -COOH | >10 | Very Broad Singlet | Carboxylic acid proton. | ||
| ¹³C | This compound | -C (CH₃)₄ | ~45 | Quaternary carbon. | |
| -C H₃ | ~25 | Methyl carbons. | |||
| -C =O | ~180 | Carbonyl carbons. |
Table 2: Expected Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment | Formula | Notes |
| 155 | [M]⁺ | [C₈H₁₃NO₂]⁺ | Molecular Ion. |
| 140 | [M - CH₃]⁺ | [C₇H₁₀NO₂]⁺ | Loss of a methyl radical, a common fragmentation pathway.[4] |
| 112 | [M - CH₃ - CO]⁺ | [C₆H₁₀NO]⁺ | Subsequent loss of carbon monoxide from the m/z 140 fragment. |
| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ | Result of ring cleavage. |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Common aliphatic fragment. |
Visual Guides: Workflows and Pathways
The following diagrams illustrate key troubleshooting and chemical processes.
Caption: A step-by-step guide to diagnosing unexpected NMR results.
Caption: The equilibrium reaction between TMSI and its hydrolysis product.
Experimental Protocols
Protocol 1: High-Purity ¹H NMR Sample Preparation and Acquisition
-
Glassware Preparation: Thoroughly clean an NMR tube by rinsing sequentially with deionized water, acetone, and finally the deuterated solvent to be used. Dry the tube in an oven at 120°C for at least 2 hours and allow it to cool in a desiccator.
-
Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Using a clean, dry syringe, add ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D).
-
Dissolution: Gently vortex the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution to the prepared NMR tube.
-
Acquisition:
-
Lock and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with at least 16 scans.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Process the spectrum with a line broadening factor of 0.3 Hz to improve signal-to-noise without sacrificing resolution.
-
Carefully phase and baseline correct the spectrum before integration.
-
Protocol 2: LC-MS Method for Stability Assessment
-
Objective: To determine the stability of this compound in solution over time and identify the presence of its hydrolysis product.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of TMSI in acetonitrile.
-
Prepare two test solutions by diluting the stock solution to 50 µg/mL: one in a pH 5.0 ammonium acetate buffer/acetonitrile (50:50) mixture and another in a pH 7.4 phosphate-buffered saline/acetonitrile (50:50) mixture.
-
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-300.
-
Data Analysis: Inject samples at t=0 and t=24 hours. Monitor the peak areas for the parent compound (m/z 156.1 for [M+H]⁺) and the hydrolysis product (m/z 174.1 for [M+H]⁺). Calculate the percentage of hydrolysis over time.
-
References
Technical Support Center: Scaling Up the Synthesis of 3,3,4,4-Tetramethylpyrrolidine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as 3,3,4,4-tetramethylsuccinimide.
Experimental Protocols
The primary route for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione is the hydrolysis of 2,2,3,3-tetramethylsuccinonitrile. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis
This method involves heating the starting dinitrile in the presence of a strong acid.
Reaction Scheme:
Common pitfalls in handling Tetramethylsuccinimide
Welcome to the Technical Support Center for Tetramethylsuccinimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when handling and utilizing this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known by its IUPAC name 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a chemical compound with the CAS number 3566-61-8. It is a derivative of succinimide, featuring four methyl groups on the pyrrolidine ring. One of its known applications is as a product of the thermal decomposition of 2,2'-azobisisobutyramidine hydrochloride, which is utilized in various organic syntheses.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it in a refrigerator at 2-8°C.[2] For shipping purposes, it is typically transported at ambient temperatures.
Q3: Is this compound susceptible to hydrolysis?
Yes, the succinimide ring in this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. This reaction leads to the opening of the ring to form a succinamic acid derivative. The rate of hydrolysis is influenced by pH, with increased rates at higher pH. Conversely, the succinimide ring is generally more stable under acidic (low pH) conditions.
Q4: What are the potential safety hazards associated with handling this compound?
While specific hazard information for this compound is not extensively detailed in the provided search results, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For related succinimide compounds, potential hazards include skin and eye irritation. Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting:
-
Refer to the solubility data table below to select an appropriate solvent.
-
For recrystallization, a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature is ideal.[3][4][5]
-
Gentle heating and stirring can aid in dissolution. Be mindful of the solvent's boiling point to avoid evaporation.
-
Problem 2: Unexpected side products in a reaction involving this compound.
-
Possible Cause 1: Hydrolysis of the succinimide ring.
-
Troubleshooting: If the reaction is conducted in neutral or basic conditions, the succinimide ring can hydrolyze. To avoid this, consider running the reaction under acidic conditions or with strict exclusion of water if the reaction chemistry allows.
-
-
Possible Cause 2: Steric hindrance from the tetramethyl groups.
-
Troubleshooting: The four methyl groups on the succinimide ring can create significant steric hindrance, which may slow down the desired reaction or favor alternative reaction pathways.[6][7] It may be necessary to use more forcing reaction conditions (e.g., higher temperature, longer reaction time) or a less sterically hindered reagent if possible.
-
-
Possible Cause 3: Impurities in the starting material.
-
Troubleshooting: Ensure the purity of the this compound used. If necessary, purify the starting material by recrystallization.
-
Problem 3: Low yield or incomplete reaction.
-
Possible Cause: Steric hindrance affecting reactivity.
-
Troubleshooting: As mentioned above, the bulky tetramethyl groups can hinder the approach of reactants to the reaction center.[6][7] To improve the reaction yield, you might need to:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Use a higher concentration of the less hindered reagent.
-
Consider a catalyst that can overcome the steric barrier.
-
Problem 4: Difficulty in purifying the product.
-
Possible Cause: Co-crystallization with starting material or byproducts.
-
Troubleshooting:
-
Recrystallization: This is a common and effective method for purifying solid compounds.[3][4][5][8] The key is to find a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Solvent Selection for Recrystallization: Perform small-scale solubility tests with various solvents to identify the optimal one for recrystallization.[8]
-
Recrystallization Protocol: A general protocol involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for crystal formation. The purified crystals can then be collected by filtration.[4][9][10]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3566-61-8 | [2][5] |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [2][5] |
| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | [5] |
| Melting Point | 175 - 180 °C | |
| Purity | >95% (GC) | |
| Appearance | White Solid | [2] |
Table 2: Solubility of this compound in Common Laboratory Solvents (Qualitative)
| Solvent | Polarity Index | Expected Solubility |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Dichloromethane | 3.1 | Soluble |
| Chloroform | 4.1 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetone | 5.1 | Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| Water | 10.2 | Low |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,2,3,3-Tetramethylsuccinimide | LGC Standards [lgcstandards.com]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Solvent Miscibility Table [sigmaaldrich.com]
- 12. vapourtec.com [vapourtec.com]
Refining purification techniques for high-purity Tetramethylsuccinimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Tetramethylsuccinimide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities can include unreacted starting materials such as 2,2,3,3-tetramethylsuccinonitrile or byproducts from the thermal decomposition of 2,2'-azobisisobutyramidine hydrochloride.[1][2] Other potential impurities are solvents used in the reaction or initial purification steps and related succinimide derivatives.
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A2: Recrystallization and sublimation are two of the most effective methods for purifying this compound. Recrystallization is excellent for removing soluble and insoluble impurities, while sublimation is particularly effective for separating volatile solids from non-volatile contaminants.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on the solubility of related succinimide compounds, ethanol and methanol are excellent starting points for single-solvent recrystallization.[3] A mixed solvent system, such as ethanol/water, may also be effective.[4]
Q4: What are the key parameters to control during the sublimation of this compound?
A4: The critical parameters for successful sublimation are temperature and pressure. Given the melting point of 189-191°C and a boiling point of 252.4°C, sublimation should be carried out under a vacuum at a temperature below its melting point to prevent melting or decomposition.[5][6]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | Too much solvent was used, resulting in a non-saturated solution. | Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed-solvent system. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Sublimation Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Sublimate | The temperature is too low. | Gradually increase the temperature, ensuring it remains below the melting point of this compound (189-191°C).[6] |
| The vacuum is not sufficient. | Ensure all connections in the sublimation apparatus are properly sealed and that the vacuum pump is functioning correctly. | |
| Product Decomposes | The temperature is too high. | Lower the temperature and/or improve the vacuum to allow sublimation to occur at a lower temperature. |
| Impure Sublimate | The crude material was not sufficiently dry. | Ensure the starting material is thoroughly dried before attempting sublimation. |
| Volatile impurities are co-subliming. | Consider a preliminary purification step, such as recrystallization, to remove volatile impurities before sublimation. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while heating on a hot plate. Swirl the flask to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[7]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals completely before determining the melting point and yield.
Sublimation of this compound
Objective: To purify this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a coolant source (e.g., cold water)
Procedure:
-
Ensure the crude this compound is completely dry.
-
Place the crude solid in the bottom of the sublimation apparatus.
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed.
-
Attach the apparatus to a vacuum source and evacuate the system.
-
Begin circulating the coolant through the cold finger or condenser.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start with a low temperature and gradually increase it. The temperature should be maintained below the melting point of this compound (189-191°C).[6]
-
Pure this compound will sublime from the solid phase to the gas phase and then deposit as crystals on the cold surface.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Scrape the purified crystals from the cold finger.
Visualizations
References
- 1. 2,2,3,3-Tetramethylsuccinonitrile 3333-52-6 [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. 3,3,4,4-tetramethylsuccinimide | 3566-61-8 [chemicalbook.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Tetramethylsuccinimide and Succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tetramethylsuccinimide and succinimide. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific applications, based on predictable reactivity patterns supported by established principles of organic chemistry.
Introduction to this compound and Succinimide
Succinimide is a cyclic imide that serves as a fundamental structural motif in a variety of biologically active compounds and is a versatile reagent in organic synthesis. Its reactivity is centered around the acidic N-H proton and the two electrophilic carbonyl carbons. This compound is a derivative of succinimide where the four hydrogen atoms on the carbon backbone are replaced by methyl groups. This substitution significantly influences the steric and electronic environment of the molecule, leading to notable differences in reactivity compared to the parent succinimide.
Comparative Reactivity Analysis
The reactivity of imides is primarily dictated by two key factors: electronic effects and steric hindrance . In the case of this compound, the four methyl groups introduce significant changes in both these aspects compared to succinimide.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. This effect increases the electron density at the carbonyl carbons of the imide ring. As a result, the carbonyl carbons in this compound are less electrophilic than those in succinimide. This reduced electrophilicity is expected to decrease the rate of nucleophilic attack at the carbonyl group, a key step in reactions such as hydrolysis and N-acylation.
Steric Hindrance: The four methyl groups in this compound create significant steric bulk around the imide ring. This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbons and also shields the nitrogen atom. Consequently, reactions requiring nucleophilic attack or interactions at the nitrogen are expected to be slower for this compound compared to succinimide.
Table 1: Qualitative Comparison of Reactivity
| Reaction Type | Succinimide | This compound | Expected Outcome for this compound |
| N-Deprotonation | More acidic N-H | Less acidic N-H | Slower deprotonation due to the electron-donating effect of methyl groups. |
| N-Alkylation | Faster reaction | Slower reaction | Slower reaction rate due to increased steric hindrance around the nitrogen atom. |
| N-Acylation | Faster reaction | Slower reaction | Slower reaction rate due to both steric hindrance and reduced electrophilicity of the carbonyls. |
| Hydrolysis | Faster reaction | Slower reaction | Slower hydrolysis rate due to steric hindrance and reduced electrophilicity of the carbonyls.[1][2] |
Experimental Protocols
The following are representative experimental protocols for key reactions involving succinimide. These can be adapted for a comparative study with this compound to obtain quantitative data.
Experimental Protocol 1: N-Alkylation of Succinimide
This protocol describes a general procedure for the N-alkylation of succinimide using an alkyl halide in the presence of a base.
Materials:
-
Succinimide
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of succinimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: N-Acylation of Succinimide
This protocol outlines a method for the N-acylation of succinimide using an acid chloride.
Materials:
-
Succinimide
-
Acid chloride (e.g., acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve succinimide (1.0 eq) in dry DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acylsuccinimide.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Reaction Pathway: N-Alkylation of an Imide
The following diagram illustrates the general mechanism for the N-alkylation of an imide, which proceeds via the formation of an imide anion.
Caption: General mechanism for the N-alkylation of imides.
Experimental Workflow: Comparative Reactivity Study
This diagram outlines a logical workflow for a comparative study of the reactivity of succinimide and this compound.
Caption: Workflow for a comparative reactivity study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be less reactive than succinimide in common reactions such as N-alkylation, N-acylation, and hydrolysis. This decreased reactivity is attributed to the combined electron-donating and steric hindrance effects of the four methyl groups. For applications requiring a more stable and less reactive imide moiety, this compound may be a suitable alternative to succinimide. However, for synthetic transformations where high reactivity is desired, succinimide remains the more favorable choice. It is recommended that direct comparative experimental studies be conducted under identical conditions to obtain quantitative data to validate these predictions for specific applications.
References
A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Molecular Bromine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selective introduction of bromine atoms into molecules is a critical transformation. This guide provides an objective comparison of the performance of two prominent brominating agents: N-bromosuccinimide (NBS) and molecular bromine (Br₂). While the initial aim was to compare Tetramethylsuccinimide with NBS, a thorough review of scientific literature revealed no evidence of this compound or its N-bromo derivative being utilized as a brominating agent. Therefore, this guide has been adapted to compare NBS with the classical alternative, Br₂, providing valuable insights and experimental data for professionals in chemical research and drug development.
Executive Summary
N-Bromosuccinimide is a highly selective and versatile reagent, particularly favored for allylic and benzylic brominations. Its primary advantage lies in its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions commonly observed with molecular bromine. Molecular bromine, while a potent brominating agent, often leads to non-selective reactions, including addition across double bonds, which can significantly lower the yield of the desired substituted product.
Performance Comparison
The key to the differing performance of NBS and Br₂ lies in their reaction mechanisms. NBS typically facilitates a free-radical substitution, whereas the high concentration of Br₂ when used directly can favor electrophilic addition to alkenes.
Quantitative Data
The following table summarizes the performance of NBS and Br₂ in representative allylic and benzylic bromination reactions.
| Substrate | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene | NBS | 3-Bromocyclohexene | CCl₄, Radical Initiator (AIBN or Benzoyl Peroxide), Reflux | 53-70% | [1][2] |
| Cyclohexene | Br₂ | 3-Bromocyclohexene & 1,2-Dibromocyclohexane | CCl₄, UV light/heat | Major product is 3-bromocyclohexene, but 1,2-dibromocyclohexane is a significant byproduct | [3] |
| Toluene | NBS | Benzyl Bromide | CCl₄, Radical Initiator (AIBN), Light | High Yields | [4] |
| Toluene | Br₂ | Benzyl Bromide & Ring-brominated products | Direct sunlight or UV light | ~70% (with potential for side products) | [5] |
Reaction Mechanisms
The selectivity of NBS in allylic and benzylic bromination is attributed to the Wohl-Ziegler reaction mechanism, a free-radical chain reaction.
Wohl-Ziegler Bromination with NBS
The reaction is initiated by a radical initiator, which generates a small number of bromine radicals. These radicals then abstract an allylic or benzylic hydrogen to form a resonance-stabilized radical. This radical then reacts with a molecule of Br₂, which is present in a very low concentration, to yield the desired product and another bromine radical, thus propagating the chain. The crucial role of NBS is to react with the HBr byproduct to regenerate a low and steady concentration of Br₂, preventing its addition to the double bond.[6][7]
Bromination with Molecular Bromine (Br₂)
When an alkene is treated with a high concentration of molecular bromine, an electrophilic addition reaction typically occurs. The double bond attacks a bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion leads to the formation of a vicinal dibromide. While free radical substitution can be induced by UV light, the addition reaction is often a competing and significant pathway, reducing the selectivity and yield of the desired allylic bromide.[3]
Experimental Protocols
Allylic Bromination of Cyclohexene with N-Bromosuccinimide (Wohl-Ziegler Reaction)
This protocol is a representative example of an allylic bromination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)
-
Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, safer alternatives like acetonitrile or cyclohexane are now often used)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or UV lamp
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction is often indicated by a more vigorous boiling.[8]
-
The reaction is typically complete when the denser NBS is consumed and the lighter succinimide byproduct floats on the surface of the solvent.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-bromocyclohexene.[2]
Conclusion
For selective allylic and benzylic brominations, N-bromosuccinimide is demonstrably superior to molecular bromine. Its ability to maintain a low concentration of bromine via a radical chain mechanism ensures high yields of the desired substitution product while minimizing the formation of addition byproducts.[3] This selectivity, combined with its solid, easier-to-handle nature compared to fuming liquid bromine, makes NBS the reagent of choice for these critical transformations in modern organic synthesis. While molecular bromine can be used under specific conditions to favor radical substitution, the lack of selectivity often complicates purification and reduces overall efficiency. Researchers and drug development professionals should consider the desired outcome and the potential for side reactions when choosing between these two brominating agents.
References
- 1. syntheticpages.org [syntheticpages.org]
- 2. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Efficacy of Tetramethylsuccinimide derivatives against cancer cell lines
A growing body of research highlights the potential of succinimide and its derivatives as a promising scaffold for the development of novel anticancer agents. Studies demonstrate that these compounds exhibit significant cytotoxic effects against a range of cancer cell lines, primarily by inducing programmed cell death, known as apoptosis, through the activation of key stress signaling pathways.
Scientists are actively exploring the anticancer properties of a class of organic compounds known as succinimide and dicarboximide derivatives. These molecules are showing considerable efficacy in killing cancer cells in laboratory settings. The primary mechanism behind their anticancer activity appears to be the induction of apoptosis, a natural process of controlled cell death that is often dysregulated in cancer. This process is triggered by the activation of specific cellular stress pathways, particularly the mitogen-activated protein kinase (MAPK) signaling cascade.
Comparative Efficacy of Succinimide Derivatives
The cytotoxic activity of various succinimide and dicarboximide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in numerous studies. A lower IC50 value indicates a more potent compound. The data presented below is compiled from a key study by Cieślak et al. (2021). [1][2][3]
| Derivative | HeLa (Cervical Cancer) IC50 (µM) | K562 (Myelogenous Leukemia) IC50 (µM) | MOLT-4 (T-Lymphoid Leukemia) IC50 (µM) | HUVEC (Normal Endothelial Cells) IC50 (µM) |
|---|---|---|---|---|
| 1b | >100 | >100 | 7 | 64 |
| 1e | 8 | 5.8 | 3.2 | 3.6 |
| 1f | >100 | 18 | >100 | >100 |
| 1h | >100 | >100 | 20 | 38 |
| 1i | >100 | >100 | 15 | >100 |
| 2b | 26 | 20 | 14 | 3.6 |
| 2c | 4.5 | 4.1 | 3.1 | 1.2 |
| 2d | 5.1 | 3.9 | 3.4 | 3.1 |
| 2f | 23 | 20 | 18 | 17 |
| 3c | 2 | 2 | 2.6 | 0.4 |
| 3d | 1.9 | 3.2 | 2.2 | 0.3 |
| 3f | 3 | 3 | 3 | 0.4 |
| 5 | 8 | 6.2 | 2.1 | 0.7 |
Note: The data indicates that while many derivatives show potent anticancer activity, some also exhibit cytotoxicity towards normal HUVEC cells, highlighting the need for further optimization to improve cancer cell selectivity.
Unraveling the Mechanism of Action: Induction of Apoptosis via MAPK Signaling
Research indicates that the cytotoxic effects of these dicarboximide derivatives are mediated through the induction of apoptosis. [1]Microarray analysis of gene expression in leukemia cells treated with these compounds revealed an upregulation of genes involved in both the receptor-mediated (extrinsic) and the mitochondrial (intrinsic) apoptotic pathways. [1] A key finding is the activation of stress-induced MAPK signaling pathways in cancer cells. [1]Specifically, these compounds have been shown to activate c-Jun N-terminal kinase (JNK) and p38 kinase in leukemia cells, suggesting their crucial role in regulating the observed apoptosis. [1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of succinimide derivatives.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. [4]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment. [4]2. Compound Treatment: The cells are then treated with various concentrations of the succinimide derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. [4]4. Incubation: The plates are incubated for 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT to a purple formazan product. [4][5]5. Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals. [4]6. Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. [6][7][8]
-
Cell Collection: 1-5 x 10^5 cells are collected by centrifugation. 2. Washing: The cells are washed once with cold 1X PBS. 3. Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Staining: 5 µL of Annexin V-FITC and Propidium Iodide (PI) staining solution is added to 100 µL of the cell suspension. 5. Incubation: The mixture is incubated for 15-20 minutes at room temperature in the dark. 6. Analysis: 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Western Blotting for MAPK Signaling
Western blotting is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway. [9][10][11][12][13]
-
Protein Extraction: After treatment with the succinimide derivatives, cells are lysed to extract total protein. [11]2. Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay. [11]3. SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [11]4. Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane. [11]5. Blocking: The membrane is blocked to prevent non-specific antibody binding. [11]6. Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of JNK and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin). [10]7. Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. [13]8. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the phosphorylated protein bands is normalized to the total protein and loading control to determine the extent of pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of the Anticonvulsant Activity of Succinimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticonvulsant properties of three key succinimide derivatives: ethosuximide, methsuximide, and phensuximide. The information is compiled from preclinical data to offer an objective overview of their efficacy and neurotoxicity, supported by detailed experimental protocols and mechanistic diagrams.
Comparative Anticonvulsant Activity and Neurotoxicity
The anticonvulsant effects of succinimides are primarily evaluated using two standard preclinical models: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed by observing motor impairment in rodents.
| Succinimide Derivative | Experimental Model | Animal Model | Anticonvulsant Activity (ED₅₀) | Neurotoxicity (TD₅₀) / Observations | Protective Index (PI = TD₅₀/ED₅₀) |
| Ethosuximide | scPTZ | Mice | 130 mg/kg, i.p. | 355 mg/kg, i.p. (rotor-rod test) | 2.73 |
| MES | Mice | Ineffective at non-neurotoxic doses; effective only at anesthetic dose levels.[1] | Ataxia is an early symptom of toxicity.[2] | Not applicable | |
| Methsuximide | scPTZ | Mice / Rats | Highly effective.[1] | More toxic than ethosuximide.[3] | Data not available |
| MES | Mice | Effective at non-neurotoxic doses.[1] | Generally considered more toxic than ethosuximide.[3] | Data not available | |
| Phensuximide | scPTZ | Mice / Rats | Highly effective.[1] | Less effective than ethosuximide.[3] | Data not available |
| MES | Mice | Effective at slightly ataxic doses.[1] | Less effective than ethosuximide.[3] | Data not available |
Note on Data Interpretation: The Protective Index (PI) is a crucial measure of a drug's safety margin, representing the ratio of the toxic dose to the effective dose. A higher PI indicates a more favorable safety profile. The lack of consistent, directly comparative quantitative data for methsuximide and phensuximide limits a precise comparison of their safety margins with ethosuximide. However, qualitative reports suggest that ethosuximide possesses the most favorable balance of efficacy and tolerability for its primary indication.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized procedures used in preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.
-
Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.
-
Animal Model: Typically male mice (e.g., ICR strain, 20-25g) or rats (e.g., Sprague-Dawley, 150-200g).
-
Procedure:
-
The test compound or vehicle is administered to the animals at various doses via a specific route (e.g., intraperitoneally, i.p.).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection. The ED₅₀, the dose that protects 50% of the animals, is then calculated.
Pentylenetetrazol (PTZ) Induced Seizure Test
The scPTZ test is a widely used model for screening drugs effective against absence seizures. It evaluates a compound's ability to elevate the seizure threshold.
-
Apparatus: Observation chambers for monitoring seizure activity.
-
Animal Model: Typically male mice (e.g., CF-1 strain, 18-25g) or rats.
-
Procedure:
-
The test compound or vehicle is administered to the animals at various doses.
-
At the time of predicted peak effect, a subcutaneous injection of pentylenetetrazol (a GABA-A receptor antagonist) is administered at a dose sufficient to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg for mice).
-
The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw.
-
-
Endpoint: The absence of clonic seizures for a defined period is considered protection. The ED₅₀, the dose that protects 50% of the animals, is calculated.
Mandatory Visualizations
Experimental Workflow for Anticonvulsant Activity Assessment
References
- 1. Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethosuximide | Neupsy Key [neupsykey.com]
Validating the Structure of Synthesized Tetramethylsuccinimide: A Comparative Guide
In the synthesis of novel compounds for drug discovery and development, rigorous structural validation is paramount to ensure the identity and purity of the target molecule. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of synthesized 3,3,4,4-tetramethylsuccinimide, a five-membered lactam ring structure. We present supporting experimental data and detailed methodologies to aid researchers in establishing robust validation protocols.
Comparison of Key Analytical Techniques for Structural Elucidation
The primary methods for confirming the structure of an organic molecule like tetramethylsuccinimide are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information, culminating in an unambiguous structural assignment.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of different types of protons. | Excellent for determining the carbon-hydrogen framework of a molecule. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number of non-equivalent carbons and their chemical environment. | Complements ¹H NMR by providing direct information about the carbon skeleton. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | Highly sensitive, requiring only a small amount of sample. Provides the molecular formula with high resolution MS. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Fast and simple technique for identifying key functional groups like carbonyls and N-H bonds. | Provides limited information about the overall molecular structure. |
Experimental Data and Analysis
The synthesized this compound was subjected to ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The obtained data is summarized and compared with expected values below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 8.01 (s, 1H): This singlet corresponds to the proton attached to the nitrogen atom (N-H) in the succinimide ring. Its downfield shift is characteristic of a proton on a nitrogen atom adjacent to two carbonyl groups.
-
δ 1.25 (s, 12H): This singlet represents the twelve equivalent protons of the four methyl groups (4 x CH₃). The singlet nature indicates that all methyl groups are in identical chemical environments, which is consistent with the symmetrical structure of this compound.
¹³C NMR (100 MHz, CDCl₃):
-
δ 180.2: This signal is attributed to the two equivalent carbonyl carbons (C=O) of the succinimide ring.
-
δ 49.5: This peak corresponds to the two equivalent quaternary carbons to which the methyl groups are attached.
-
δ 23.8: This signal represents the four equivalent methyl carbons (CH₃).
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Observed | 8.01 | Singlet | 1H | N-H |
| Observed | 1.25 | Singlet | 12H | 4 x CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Observed | 180.2 | 2 x C=O |
| Observed | 49.5 | 2 x C(CH₃)₂ |
| Observed | 23.8 | 4 x CH₃ |
Mass Spectrometry (MS)
The mass spectrum of the synthesized compound shows a molecular ion peak ([M]⁺) at an m/z of 155.10, which corresponds to the molecular weight of this compound (C₈H₁₃NO₂), calculated to be 155.19 g/mol .[1]
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Calculated Molecular Weight | 155.19 g/mol |
| Observed Molecular Ion (m/z) | 155.10 |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups in this compound.
-
3230 cm⁻¹: This broad absorption is characteristic of the N-H stretching vibration of the imide group.
-
1770 and 1700 cm⁻¹: These two strong absorption bands are indicative of the symmetric and asymmetric C=O stretching vibrations of the succinimide ring, respectively.
| Observed Frequency (cm⁻¹) | Functional Group |
| 3230 | N-H Stretch |
| 1770 | C=O Stretch (asymmetric) |
| 1700 | C=O Stretch (symmetric) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.
Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe.
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
Workflow for Synthesis and Structural Validation
The following diagram illustrates the general workflow for the synthesis and subsequent structural validation of an organic compound like this compound.
Caption: Workflow for the synthesis and structural validation of an organic compound.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide interconnected pieces of evidence that, when combined, lead to the definitive structure of this compound.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
Stability Under Scrutiny: A Comparative Analysis of Tetramethylsuccinimide and Other Cyclic Imides
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount for designing robust and reliable chemical entities. This guide provides a comparative analysis of the stability of tetramethylsuccinimide against other common cyclic imides, namely succinimide, phthalimide, and maleimide. The following sections detail the thermal, hydrolytic, and photostability of these compounds, supported by available experimental data and established testing protocols.
While direct comparative studies benchmarking this compound against other imides are not extensively available in the public domain, this guide synthesizes existing data for individual compounds to provide a cohesive overview. It is important to note that a comprehensive stability profile for this compound is not well-documented in publicly accessible literature, limiting a direct quantitative comparison.
Key Findings at a Glance
The stability of cyclic imides is influenced by factors such as ring strain, the nature of substituents, and the presence of unsaturation. Based on available data and chemical principles, a qualitative stability trend can be inferred.
| Imide | Thermal Stability | Hydrolytic Stability | Photostability |
| This compound | Data not available | Data not available | Data not available |
| Succinimide | Decomposes upon heating | Susceptible to hydrolysis, especially under basic conditions. | Generally stable, but can undergo photodecomposition under certain conditions. |
| Phthalimide | High thermal stability (M.P. ~238°C).[1] | Relatively stable to hydrolysis under neutral conditions; hydrolyzes under acidic or basic conditions.[2] | Can undergo photodegradation, with pathways influenced by substituents.[3] |
| Maleimide | Thermally reactive, can undergo polymerization. | Susceptible to hydrolysis, particularly at higher pH, leading to ring-opening.[3][4] | Photochemically reactive, can undergo [2+2] cycloadditions and other photoreactions.[5] |
Delving into the Data: A Closer Look at Imide Stability
Thermal Stability
The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter in drug development and manufacturing, where thermal stress can be encountered during synthesis, purification, and storage.
Succinimide can be prepared by the thermal decomposition of ammonium succinate.[6] Studies on polysuccinimide, a polymer precursor, show that it undergoes thermal decomposition, with a 10% weight loss observed at 375°C.[7]
Phthalimide exhibits high thermal stability, with a melting point of approximately 238°C.[1] Its rigid aromatic structure contributes to its ability to withstand high temperatures.
Maleimide and its derivatives are known for their thermal reactivity, often utilized in the synthesis of thermally stable polymers.[8][9][10][11] The double bond in the maleimide ring makes it susceptible to polymerization upon heating.
Hydrolytic Stability
Hydrolytic stability refers to a compound's resistance to reaction with water. For drug candidates, this is a crucial factor influencing shelf-life, formulation, and in vivo stability.
Succinimide is known to undergo hydrolysis, particularly in alkaline conditions, which proceeds through ring-opening to form succinamic acid.[13] The kinetics of this hydrolysis have been studied, indicating that the rate is pH-dependent.[8][13][14]
Phthalimide is relatively stable to hydrolysis under neutral conditions. However, it can be cleaved by acidic or basic hydrolysis, although this often requires forcing conditions such as prolonged heating.[2]
Maleimide is susceptible to hydrolysis, especially at pH values above 7.5, which leads to the opening of the imide ring.[3][4] This reactivity is a key consideration in bioconjugation chemistry where maleimides are often used.
This compound , with four methyl groups on the succinimide ring, is expected to have altered hydrolytic stability compared to succinimide. The steric hindrance from the methyl groups could potentially slow down the rate of nucleophilic attack by water or hydroxide ions. However, without experimental kinetic data, this remains a hypothesis.
Photostability
Photostability is the ability of a compound to withstand exposure to light without undergoing chemical change. Photodegradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
Succinimide itself is generally considered to be relatively photostable, although studies on related compounds suggest that photodecomposition can occur.[15]
Phthalimide and its derivatives can undergo photodegradation, and the specific pathways are influenced by the nature of any substituents on the aromatic ring.[3]
Maleimide is known to be photochemically reactive. The double bond in the ring can participate in various photoreactions, including [2+2] cycloadditions.[5]
For This compound , no specific data on its photostability, such as its quantum yield of degradation, is currently available in the literature.
Experimental Protocols for Stability Assessment
To ensure a standardized and objective comparison of imide stability, established experimental protocols should be followed. The following provides an overview of the methodologies for assessing thermal, hydrolytic, and photostability.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of a material.
Methodology:
-
A small sample of the imide is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which significant weight loss occurs is an indication of the onset of thermal decomposition.
Hydrolytic Stability Testing
The hydrolytic stability of imides can be assessed by monitoring their degradation in aqueous solutions at different pH values over time.
Methodology:
-
Prepare solutions of the imide in buffers of varying pH (e.g., acidic, neutral, and basic).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specific time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the remaining imide using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the rate constants for hydrolysis at each pH.
Photostability Testing
Photostability testing is conducted by exposing the compound to a controlled light source and monitoring for degradation.
Methodology:
-
Prepare a solution of the imide in a photochemically inert solvent.
-
Expose the solution to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight).
-
A control sample should be kept in the dark at the same temperature.
-
At various time points, measure the concentration of the imide in both the exposed and control samples using HPLC or UV-Vis spectroscopy.
-
Determine the rate of photodegradation and, if possible, the quantum yield.
Conclusion
Based on the available data, phthalimide stands out for its high thermal stability. Succinimide and maleimide are more susceptible to hydrolysis, a factor that is critical in aqueous environments. The photochemical reactivity of maleimide is also a key consideration for light-sensitive applications.
The stability profile of this compound remains an area that requires further experimental investigation. While the presence of four methyl groups on the succinimide ring is expected to influence its stability, likely through steric hindrance to hydrolysis, quantitative data is needed to confirm this hypothesis and to fully benchmark it against other imides. Researchers and drug developers are encouraged to perform the standardized stability tests outlined in this guide to generate the necessary data for a comprehensive evaluation.
References
- 1. Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2,3,3-Tetramethylsuccinimide | LGC Standards [lgcstandards.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ijert.org [ijert.org]
- 10. ijert.org [ijert.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. veeprho.com [veeprho.com]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
In-Vitro vs. In-Vivo Studies of a Multi-Targeting Succinimide Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of pre-clinical data from laboratory settings to living organisms is a cornerstone of therapeutic development. This guide provides a detailed comparison of the in-vitro and in-vivo activities of a novel succinimide derivative, designated as Compound 3, which has shown promise as a multi-target agent for diabetes.
This guide will delve into the quantitative data from both study types, present the detailed experimental protocols for reproducibility, and visualize the key pathways and workflows to provide a comprehensive overview of the current research on this compound.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from in-vitro and in-vivo studies of Compound 3, a succinimide derivative synthesized from 4-hydroxy 3-methoxy phenylacetone and N-benzylmaleimide.
In-Vitro Enzymatic Inhibition and Antioxidant Activity
| Target Enzyme/Assay | IC50 of Compound 3 (µM) | IC50 of Standard Drug (µM) | Standard Drug |
| α-Glucosidase | 7.20 | 8.76 | Acarbose |
| α-Amylase | Positive Inhibition (IC50 not specified) | - | Acarbose |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 13.20 | 2.77 | Ursolic Acid |
| Dipeptidyl Peptidase-4 (DPP-4) | 0.07 | - | - |
| DPPH Radical Scavenging | Good antioxidant potential | - | - |
Table 1: Summary of in-vitro inhibitory concentrations (IC50) of Compound 3 against key diabetic enzyme targets and its antioxidant activity.[1][2]
In-Vivo Anti-Diabetic Effects in STZ-Induced Diabetic Mice
| Parameter | Control Group | Diabetic Control Group | Compound 3 Treated Group (250 µM/kg) | Standard Drug Treated Group (Glibenclamide, 250 µM/kg) |
| Blood Glucose (mmol/L) - Week 3 | Normal | Elevated | 12.2 | 11.1 |
| Total Cholesterol | Normal | Elevated | Reduced | Reduced |
| Triglycerides | Normal | Elevated | Reduced | Reduced |
| LDL | Normal | Elevated | Reduced | Reduced |
| AST (U/L) | Normal | Elevated | Reduced | Reduced |
| ALT (U/L) | Normal | Elevated | Reduced | Reduced |
| ALP (U/L) | Normal | Elevated | Reduced | Reduced |
| BUN (mg/dL) | Normal | Elevated | Reduced | Reduced |
| Creatinine (mg/dL) | Normal | Elevated | Reduced | Reduced |
Table 2: Summary of the in-vivo effects of Compound 3 on blood glucose and other biochemical markers in a streptozotocin (STZ)-induced diabetic mouse model after 21 days of treatment.[1][2][3]
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and replication of scientific findings. The following are the protocols for the key experiments cited in this guide.
In-Vitro Assays
α-Glucosidase Inhibition Assay: The inhibitory activity of Compound 3 against α-glucosidase was determined using a previously described method. The reaction mixture contained the enzyme, the test compound at various concentrations, and p-nitrophenyl-α-D-glucopyranoside as the substrate in a phosphate buffer. The reaction was incubated, and the absorbance was measured at 405 nm to determine the extent of inhibition. Acarbose was used as the standard inhibitor.
α-Amylase Inhibition Assay: The α-amylase inhibition assay was conducted using a published protocol. The reaction mixture consisted of the α-amylase enzyme, the test compound, and a starch solution as the substrate. After incubation, the reaction was stopped, and the amount of reducing sugar produced was quantified using dinitrosalicylic acid (DNSA) reagent. The absorbance was measured at 540 nm. Acarbose served as the positive control.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The PTP1B inhibitory potential of Compound 3 was evaluated using a buffer solution of 3,3-dimethyl glutarate (pH 7.0). The assay mixture included a 10 mM solution of PTP1B, 1 mM p-NO2-phenol phosphate as the substrate, and various concentrations of the test compound. The mixture was incubated for 40 minutes at 27°C, and the absorbance was measured at 405 nm.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay: The inhibitory effect of Compound 3 on DPP-4 was assessed using a commercially available DPP-4 inhibitor screening kit. The assay was performed according to the manufacturer's instructions, which typically involves the cleavage of a fluorogenic substrate by DPP-4 in the presence and absence of the inhibitor. The fluorescence is measured to determine the inhibitory activity.
In-Vivo Study
Animal Model: An in-vivo study was conducted on experimental mice. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ). The animals were then divided into several groups: a normal control group, a diabetic control group, a group treated with Compound 3 at various doses, and a group treated with the standard anti-diabetic drug, glibenclamide.[1][3]
Treatment and Monitoring: The treatment with Compound 3 and glibenclamide was administered for 21 days. During this period, blood glucose levels were monitored weekly. At the end of the study, blood samples were collected to analyze various biochemical parameters including total cholesterol, triglycerides, LDL, AST, ALT, ALP, BUN, and creatinine. The liver, kidneys, and pancreas were also subjected to histopathological examination.[1][3]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from in-vitro screening to in-vivo validation.
Caption: Multi-target inhibitory action of Compound 3 in diabetic pathways.
Discussion and Conclusion
The presented data illustrates a promising correlation between the in-vitro and in-vivo activities of the succinimide derivative, Compound 3. The potent in-vitro inhibition of key enzymes involved in glucose metabolism and insulin signaling, particularly DPP-4, translates into significant anti-diabetic effects in a preclinical animal model. The in-vivo study not only confirmed the hypoglycemic effect but also demonstrated beneficial effects on the lipid profile and markers of liver and kidney function, suggesting a broader therapeutic potential.
This comparative guide highlights the importance of a multi-faceted approach in early-stage drug discovery. While in-vitro assays are invaluable for high-throughput screening and identifying mechanisms of action, in-vivo studies are essential to confirm efficacy and assess the overall physiological effects of a compound. The succinimide derivative presented here serves as a compelling case study for a multi-target therapeutic agent, with a clear translational path from in-vitro discovery to in-vivo validation. Further research, including pharmacokinetic and long-term toxicity studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Tetramethylsuccinimide
For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational chemical structures is paramount. Tetramethylsuccinimide, a five-membered lactam ring, serves as a valuable building block in the synthesis of various organic compounds. This guide provides a head-to-head comparison of notable synthetic routes to this compound, presenting available experimental data and detailed protocols to inform methodological selection.
This comparison focuses on two primary synthetic strategies: the cyclization of 2,2,3,3-tetramethylsuccinic acid derivatives and the hydrolysis of tetramethylsuccinonitrile. A third, less conventional method involving thermal decomposition will also be discussed.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Challenges |
| Route 1: Cyclization of Tetramethylsuccinic Acid | 2,2,3,3-Tetramethylsuccinic Acid | Urea or Ammonia | High Temperature (200-260°C) | High (not specified) | Potentially high yielding, utilizes a common class of starting materials. | Requires high temperatures, potential for side product formation. |
| Route 2: Hydrolysis of Tetramethylsuccinonitrile | Tetramethylsuccinonitrile | Acid or Base | Not specified | Not specified | A plausible route from a related dinitrile. | Lack of specific experimental data in readily available literature. |
| Route 3: Thermal Decomposition | 2,2'-Azobisisobutyramidine hydrochloride | Heat | Not specified | Not specified | A potential byproduct-to-product pathway. | Likely not a targeted, high-yield synthetic method; purification may be challenging. |
In-Depth Analysis of Synthetic Pathways
Route 1: Synthesis from 2,2,3,3-Tetramethylsuccinic Acid
This classical approach involves the formation of the succinimide ring from the corresponding dicarboxylic acid or its anhydride. The reaction typically proceeds by heating the diacid with a source of ammonia, such as urea.
Reaction Scheme:
Figure 1. Reaction pathway for the synthesis of this compound from 2,2,3,3-Tetramethylsuccinic Acid.
Experimental Protocol:
General Procedure (Adapted):
-
Combine 2,2,3,3-tetramethylsuccinic acid and a molar excess of urea in a round-bottom flask equipped with a condenser.
-
Heat the mixture to a high temperature (e.g., 200-250°C).
-
The reaction progress can be monitored by the evolution of ammonia and carbon dioxide.
-
After the reaction is complete, the crude product can be purified by recrystallization.
Discussion:
This method is anticipated to be high-yielding, as is typical for the formation of five-membered rings. However, the high temperatures required may lead to the formation of byproducts, necessitating careful purification. The availability of 2,2,3,3-tetramethylsuccinic acid is a key consideration for the feasibility of this route on a larger scale.
Route 2: Synthesis from Tetramethylsuccinonitrile
The hydrolysis of a dinitrile to the corresponding dicarboxylic acid or its cyclic imide is a known transformation in organic synthesis. This suggests a plausible route to this compound from tetramethylsuccinonitrile.
Reaction Scheme:
Figure 2. Proposed reaction pathway for the synthesis of this compound from Tetramethylsuccinonitrile.
Experimental Protocol:
Detailed experimental procedures for the direct conversion of tetramethylsuccinonitrile to this compound are not readily found in the surveyed literature. The hydrolysis of nitriles typically requires strong acidic or basic conditions and elevated temperatures.
General Procedure (Hypothetical):
-
Tetramethylsuccinonitrile would be refluxed in the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
The reaction would likely proceed through the formation of the corresponding dicarboxylic acid or its monoamide, which would then cyclize to the imide under the reaction conditions.
-
Workup would involve neutralization and extraction, followed by purification, likely through recrystallization.
Discussion:
While theoretically sound, the lack of specific experimental data for this transformation makes it a less predictable route. The starting material, tetramethylsuccinonitrile, is a known compound. The conditions required for hydrolysis would need to be carefully optimized to favor the formation of the imide over the dicarboxylic acid or other potential side products.
Route 3: Thermal Decomposition of 2,2'-Azobisisobutyramidine Hydrochloride
An interesting, albeit less conventional, route to this compound is through the thermal decomposition of 2,2'-azobisisobutyramidine hydrochloride.
Reaction Scheme:
Figure 3. Formation of this compound via thermal decomposition.
Experimental Protocol:
Specific details regarding the yield and conditions for the formation of this compound as a product of this thermal decomposition are not well-documented in the context of a targeted synthesis. It is often observed as a byproduct of reactions where 2,2'-azobisisobutyramidine hydrochloride is used as a radical initiator.
Discussion:
This route is unlikely to be a primary choice for the deliberate synthesis of this compound due to the probable formation of a complex mixture of products, which would present significant purification challenges. However, for researchers working with 2,2'-azobisisobutyramidine hydrochloride at elevated temperatures, the potential formation of this compound is an important consideration.
Conclusion
Based on the available information, the cyclization of 2,2,3,3-tetramethylsuccinic acid or its derivatives (Route 1) appears to be the most promising and established method for the targeted synthesis of this compound. While requiring high temperatures, it follows a conventional and generally high-yielding pathway for succinimide formation. The hydrolysis of tetramethylsuccinonitrile (Route 2) presents a viable alternative, though it would necessitate significant experimental optimization due to the current lack of detailed protocols. The thermal decomposition route (Route 3) is less of a synthetic strategy and more of a notable chemical transformation that may be encountered in other contexts. For researchers seeking a reliable method to produce this compound, focusing on the optimization of the cyclization of the corresponding dicarboxylic acid is the recommended course of action. Further investigation into the hydrolysis of the dinitrile could also prove to be a fruitful area of research to develop a novel and efficient synthetic route.
The Illusion of Inert: Why Tetramethylsuccinimide is an Unsuitable Negative Control in Experimental Research
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a cornerstone of rigorous experimental design. An ideal negative control should be structurally similar to the active compound but devoid of biological activity, thereby isolating the effects of the specific variable under investigation. While Tetramethylsuccinimide (TMS) has been considered by some as a potential negative control in studies involving succinimide-based compounds, a closer examination of its pharmacological profile reveals that it is, in fact, a biologically active molecule, rendering it unsuitable for this critical role. This guide provides a comprehensive comparison of this compound with appropriate negative control strategies, supported by experimental principles, to ensure the integrity of your research.
This compound: A Deceptive Candidate for a Negative Control
At first glance, this compound might appear to be a plausible negative control for experiments involving succinimide derivatives, such as the anticonvulsant drug ethosuximide. Its structural similarity could lead researchers to assume it would share similar physicochemical properties without exerting a biological effect. However, scientific evidence demonstrates that TMS is not inert and, in fact, possesses significant biological activity that can confound experimental results.
The Critical Flaw: Inherent Biological Activity
Contrary to the requirements of a negative control, this compound is a known convulsant. This activity is in direct opposition to the anticonvulsant properties of many therapeutic succinimide derivatives. The convulsant effects of TMS are attributed to its ability to antagonize GABA-mediated inhibition in the central nervous system. This inherent bioactivity makes it an inappropriate choice for a negative control, as any observed effects in an experiment could be due to its own pharmacological actions rather than the absence of the active compound's effects.
The succinimide core is a pharmacologically active scaffold, and modifications to its structure can lead to a wide range of biological effects, including anticonvulsant, anti-inflammatory, and antitumor activities. Therefore, assuming any succinimide derivative is inert without empirical validation is a critical experimental pitfall.
Selecting an Appropriate Negative Control: A Comparative Framework
Given the unsuitability of this compound, researchers must consider alternative, valid negative control strategies. The choice of a negative control is context-dependent and should be guided by the specific aims of the experiment. The primary alternatives include vehicle controls and, where possible, structurally related but demonstrably inactive analogs.
| Control Type | Description | Advantages | Disadvantages | When to Use |
| Vehicle Control | The solvent or medium in which the active compound is dissolved (e.g., saline, DMSO, propylene glycol). | - Isolates the effect of the compound from its delivery system.[1][2] - Readily available and standardized. | - Does not control for potential off-target effects of the chemical scaffold. | Essential in all experiments. The vehicle control group receives the same volume of the solvent as the treatment group. |
| Inactive Metabolites | Metabolites of the active drug that have been experimentally shown to be devoid of the biological activity of interest. | - Structurally related to the parent compound. - Controls for effects of metabolic byproducts. | - May not be commercially available. - Requires prior knowledge and characterization of the drug's metabolism.[3][4] | When studying the long-term effects of a drug or when metabolic conversion is a concern. |
| Inactive Enantiomer | For chiral drugs, the enantiomer that does not exhibit the specific biological activity being investigated. | - Identical physicochemical properties to the active enantiomer. - Provides a stringent control for stereospecific effects. | - May not be biologically inert in all pathways. - Can be expensive and difficult to synthesize or procure. | In studies investigating the stereospecificity of a drug's mechanism of action. |
Experimental Protocols: Ensuring Rigorous Control
To illustrate the correct application of negative controls in the context of research on succinimide-based anticonvulsants, we provide a sample protocol for an in vivo rodent model of seizure activity.
Protocol: Assessing the Anticonvulsant Efficacy of a Novel Succinimide Derivative
Objective: To determine the efficacy of "Compound X" (a novel succinimide derivative) in a pentylenetetrazol (PTZ)-induced seizure model.
Experimental Groups:
-
Positive Control: Ethosuximide (a known anticonvulsant) in its vehicle.
-
Test Group: Compound X in its vehicle.
-
Vehicle Control: The solvent used to dissolve Ethosuximide and Compound X (e.g., 0.9% saline).
-
(Unsuitable Control): this compound in its vehicle. This group is included here for illustrative purposes to demonstrate the expected confounding effects.
Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed for one week under standard laboratory conditions.
-
Drug Administration: Animals are randomly assigned to the four groups and administered the respective compounds via intraperitoneal (i.p.) injection.
-
Seizure Induction: 30 minutes after drug administration, all animals receive an i.p. injection of PTZ (60 mg/kg).
-
Observation: Animals are observed for 30 minutes for the onset and severity of seizures, latency to the first myoclonic jerk, and the incidence of generalized tonic-clonic seizures.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the seizure parameters between the groups.
Expected Outcomes and Interpretation:
-
Vehicle Control vs. Positive Control: The ethosuximide group should show a significant delay in seizure onset and a reduction in seizure severity compared to the vehicle control group, validating the experimental model.
-
Vehicle Control vs. Test Group: If Compound X is effective, this group will show a significant reduction in seizure activity compared to the vehicle control.
-
Vehicle Control vs. (Unsuitable) this compound Control: The TMS group is expected to show either no protection against seizures or a potential exacerbation of seizure activity due to its convulsant properties. This outcome would clearly demonstrate its unsuitability as a negative control.
Visualizing the Rationale: Why Structure Alone is Not Enough
The following diagram illustrates the flawed logic of selecting a negative control based solely on structural similarity and highlights the correct approach.
Caption: Logical workflow for selecting a negative control.
This second diagram illustrates the signaling pathway context, showing how an inappropriate control like TMS can interfere with the very pathway under investigation.
Caption: Opposing effects of Ethosuximide and TMS on GABAergic signaling.
References
Safety Operating Guide
Navigating the Disposal of Tetramethylsuccinimide: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle tetramethylsuccinimide with appropriate care. According to safety data sheets, this compound is not classified as a dangerous good for transport. However, standard laboratory precautions should always be observed. In case of accidental release, the area should be well-ventilated, and spills can be washed with plenty of water.[1] Personal protective equipment, including gloves and safety goggles, should be worn during handling.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should follow the established protocols for non-hazardous or general chemical waste within your institution, which typically involves collection for incineration or disposal by a licensed contractor. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [2][3][4]
-
Waste Identification and Segregation :
-
Containerization :
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[2][6] The container must be compatible with the chemical.
-
The original container, if in good condition, can be used for waste accumulation.[5]
-
Label the waste container clearly with "Hazardous Waste" and "this compound". Include the concentration and quantity.
-
-
Storage :
-
Disposal Request :
-
Empty Container Disposal :
-
Thoroughly rinse empty containers that held this compound.
-
The first rinseate must be collected and disposed of as hazardous waste.[2]
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container as instructed by your institution, which may include recycling or placing it in the regular trash.[2]
-
Quantitative Data and Physical Properties
For safe handling and disposal, understanding the physical and chemical properties of this compound is crucial. The following table summarizes key data.
| Property | Value |
| CAS Number | 3566-61-8 |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.2 g/mol |
| Appearance | Solid |
| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water |
Source: K. M. PHARMA SOLUTION PRIVATE LIMITED Safety Data Sheet[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for detailed instructions.
References
- 1. kmpharma.in [kmpharma.in]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Tetramethylsuccinimide
This document provides crucial safety protocols and logistical information for the handling and disposal of Tetramethylsuccinimide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) for this compound indicates minimal health effects, it is crucial to handle it with care, as with any chemical compound in a research environment. Avoid dust formation and direct contact.[1] The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure risk.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
|---|---|---|
| Hand Protection | Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required.[1] |
| Respiratory Protection | Respirator | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended to prevent inhalation of dust.[2][3] |
| Body Protection | Lab Coat/Coveralls | A standard lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.[1] |
Handling Procedures
Step-by-Step Guide for Weighing and Handling Solid this compound:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and waste container, readily available.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Whenever possible, handle this compound powder in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
If a fume hood is not available, wear a particulate respirator.
-
Carefully transfer the desired amount of powder from the storage container to the weighing vessel using a clean spatula.
-
Avoid creating dust by handling the powder gently.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound.
-
Stir gently to dissolve. If necessary, use a sonicator or vortex mixer.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface with a damp cloth or paper towel to remove any residual dust. Dispose of the cleaning materials as chemical waste.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water.
-
First Aid Measures
In case of accidental exposure to this compound, follow these first aid procedures immediately.
First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek medical attention. |
| Skin Contact | Remove contaminated clothing.[4] Brush off any excess solid from the skin.[4] Flush the affected skin area with plenty of water for at least 15 minutes.[1][4] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance for gastric lavage.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Procedures
| Waste Type | Disposal Method |
|---|---|
| Unused/Excess this compound | Collect in a clearly labeled, sealed container. Dispose of as solid chemical waste through your institution's hazardous waste management program. Incineration is a possible disposal route.[1] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated solid waste container lined with a plastic bag. Seal the bag and dispose of it as solid chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a designated waste container. Dispose of as solid chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., acetone, ethanol). Collect the first rinse as hazardous waste. The rinsed container can then be disposed of in the regular trash after defacing the label. |
| Solutions of this compound | Collect in a labeled, sealed waste container. Dispose of as liquid chemical waste through your institution's hazardous waste management program. |
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
